Tropicamide-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
287.37 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)-N-(2,2,2-trideuterioethyl)propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/i1D3 |
InChI Key |
BGDKAVGWHJFAGW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
What is Tropicamide-d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Tropicamide-d3, a deuterated analog of Tropicamide, focusing on its primary application in research as an internal standard for quantitative bioanalysis.
Introduction to this compound
This compound is a stable isotope-labeled version of Tropicamide, a synthetic anticholinergic agent. In this compound, three hydrogen atoms in the Tropicamide molecule have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Tropicamide but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled Tropicamide in mass spectrometry-based analytical methods.
The primary and critical use of this compound in a research setting is as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its structural and chemical similarity to the analyte (Tropicamide) ensures that it behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for accurate quantification of Tropicamide in complex biological matrices by correcting for variations in sample extraction and instrument response.
Physicochemical Properties
Quantitative data for Tropicamide and its deuterated analog, this compound, are summarized in the table below for easy comparison.
| Property | Tropicamide | This compound |
| Chemical Formula | C₁₇H₂₀N₂O₂ | C₁₇H₁₇D₃N₂O₂ |
| Molecular Weight | 284.35 g/mol | 287.38 g/mol |
| Purity | Typically >98% | Typically >99% |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol | Soluble in DMSO and ethanol |
Primary Research Application: Internal Standard in Bioanalysis
This compound is indispensable for the accurate quantification of Tropicamide in biological samples such as plasma, serum, and ocular tissues. Its role as an internal standard is crucial in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and other bioanalytical applications.
Principle of Isotopic Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of the isotopic dilution technique in mass spectrometry. A known amount of this compound is added to the biological sample containing an unknown amount of Tropicamide. The two compounds are then extracted and analyzed together by LC-MS/MS. By comparing the peak area ratio of the analyte (Tropicamide) to the internal standard (this compound), the concentration of Tropicamide in the original sample can be precisely calculated.
Logical Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow of a pharmacokinetic study of Tropicamide utilizing this compound as an internal standard.
Caption: Workflow of a pharmacokinetic study using this compound.
Detailed Experimental Protocol: Quantification of Tropicamide in Plasma
This section outlines a representative protocol for the quantification of Tropicamide in human plasma using this compound as an internal standard, based on established bioanalytical methods.
Materials and Reagents
-
Tropicamide reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Stock and Working Solutions
-
Tropicamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Tropicamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tropicamide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Tropicamide from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Tropicamide: Precursor ion > Product ion (e.g., m/z 285.2 > 148.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 288.2 > 151.1)
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Signaling Pathway of Tropicamide
Tropicamide is a non-selective muscarinic acetylcholine receptor antagonist. Its primary mechanism of action involves blocking the M1 and M4 muscarinic receptors. In the eye, this leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).
Tropicamide-d3 chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tropicamide-d3, a deuterated analog of the muscarinic acetylcholine receptor antagonist, Tropicamide. This document details its chemical structure, molecular weight, and its application in bioanalytical methodologies. Furthermore, it elucidates the underlying mechanism of action of its non-deuterated counterpart, Tropicamide, by detailing the muscarinic acetylcholine receptor signaling pathway.
Core Chemical and Physical Data
Quantitative data for this compound and its parent compound, Tropicamide, are summarized in the table below for direct comparison. This information is critical for analytical method development, dosage formulation, and pharmacokinetic studies.
| Property | This compound | Tropicamide |
| Chemical Formula | C₁₇H₁₇D₃N₂O₂[1] | C₁₇H₂₀N₂O₂[2][3][4][5] |
| Molecular Weight | 287.37 g/mol [1] | 284.35 g/mol [2][3] |
| CAS Number | 2673270-13-6[1] | 1508-75-4[3][4][5] |
| Appearance | Solid (Powder)[1] | Solid, Crystals[3] |
| Melting Point | Not specified | 96-97 °C[3] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Tropicamide functions as a non-selective antagonist of muscarinic acetylcholine (mACh) receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system, which controls a variety of involuntary bodily functions. Acetylcholine (ACh), the endogenous neurotransmitter, typically binds to these receptors to initiate a signaling cascade. Tropicamide competitively blocks this binding, thereby inhibiting the actions of acetylcholine.
This antagonism is particularly relevant in ophthalmic applications. In the eye, Tropicamide blocks muscarinic receptors on the sphincter pupillae muscle and the ciliary muscle.[6] Inhibition of the sphincter pupillae leads to its relaxation, resulting in dilation of the pupil (mydriasis). Blockade of the ciliary muscle leads to paralysis of accommodation (cycloplegia), preventing the eye from focusing on near objects.[6]
The signaling pathway initiated by the activation of muscarinic acetylcholine receptors is multifaceted. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct downstream signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels.
Experimental Protocols: Bioanalytical Method Using this compound
Deuterium-labeled internal standards like this compound are crucial for accurate quantification in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative example for the determination of Tropicamide in biological matrices, adapted from established methodologies.
1. Objective: To quantify the concentration of Tropicamide in a biological matrix (e.g., plasma, ocular tissue homogenate) using a validated LC-MS/MS method with this compound as an internal standard.
2. Materials and Reagents:
-
Tropicamide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., blank rabbit plasma)
3. Standard and Internal Standard Preparation:
-
Prepare stock solutions of Tropicamide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the Tropicamide working solution into the blank biological matrix.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tropicamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 285.2 → 142.1)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 288.2 → 145.1)
-
-
6. Data Analysis:
-
Quantify Tropicamide in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis Pathways for Deuterated Tropicamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of potential synthesis pathways for deuterated Tropicamide, a valuable tool in pharmacokinetic and metabolic studies. While specific literature on the synthesis of deuterated Tropicamide is not publicly available, this document outlines several plausible strategies based on established deuteration methodologies for analogous chemical structures. The proposed pathways focus on the incorporation of deuterium into the Tropic acid and the 4-(ethylaminomethyl)pyridine moieties of the final molecule. This guide furnishes detailed, albeit theoretical, experimental protocols, presents expected quantitative data in tabular format, and visualizes the synthetic workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals embarking on the synthesis of isotopically labeled Tropicamide.
Introduction
Tropicamide, an anticholinergic drug, is widely used in ophthalmology for its mydriatic and cycloplegic effects[1]. The synthesis of its deuterated analogue is of significant interest for use as an internal standard in quantitative bioanalysis and for studies of its absorption, distribution, metabolism, and excretion (ADME)[2]. The introduction of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties[2]. This guide explores viable synthetic routes to achieve deuteration at specific positions within the Tropicamide molecule.
The standard synthesis of Tropicamide involves the condensation of Tropic acid with 4-(ethylaminomethyl)pyridine[3][4]. Therefore, the strategies for deuteration can be broadly categorized into three approaches:
-
Pathway A: Synthesis using a deuterated Tropic acid precursor.
-
Pathway B: Synthesis using a deuterated 4-(ethylaminomethyl)pyridine precursor.
-
Pathway C: Late-stage deuteration of Tropicamide or its immediate precursors.
This document will elaborate on the first two pathways, as they offer more controlled and predictable outcomes for the position and extent of deuteration.
Proposed Synthesis Pathways
Pathway A: Synthesis via Deuterated Tropic Acid
This pathway focuses on introducing deuterium at the benzylic position (C2) of the Tropic acid moiety. This position is a potential site of metabolic oxidation, and its deuteration could significantly impact the drug's metabolic stability.
2.1.1. Synthesis of Tropic acid-d1 (4)
A plausible method for the synthesis of Tropic acid-d1 is through the palladium-catalyzed C-H deuteration of a suitable precursor, such as 3-hydroxy-2-phenylpropanoic acid (Tropic acid) itself.
Experimental Protocol: Palladium-Catalyzed Benzylic C-H Deuteration of Tropic Acid
-
Reaction Setup: To a pressure-rated vessel, add Tropic acid (1.0 g, 6.02 mmol), Palladium on Carbon (10 wt. %, 64 mg, 0.06 mmol), and a suitable solvent such as D₂O (20 mL).
-
Deuteration: The vessel is purged with deuterium gas (D₂) and then pressurized to 5 bar with D₂. The reaction mixture is stirred vigorously at 100 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Tropic acid-d1.
Table 1: Expected Quantitative Data for Tropic acid-d1 Synthesis
| Compound | Starting Material | Reagents | Yield (%) | Isotopic Purity (%) |
| Tropic acid-d1 | Tropic acid | Pd/C, D₂ gas, D₂O | 75-85 | >95 |
2.1.2. Synthesis of Tropicamide-d1 (6)
The deuterated Tropic acid is then coupled with 4-(ethylaminomethyl)pyridine to yield the final deuterated Tropicamide.
Experimental Protocol: Synthesis of Tropicamide-d1
-
Activation of Tropic acid-d1: In a round-bottom flask, Tropic acid-d1 (1.0 g, 5.98 mmol) is dissolved in anhydrous toluene (20 mL). Triethylamine (0.1 mL, 0.72 mmol) is added, and the mixture is heated to 50 °C. Acetyl chloride (1.1 mL, 15.5 mmol) is added dropwise, and the reaction is stirred for 3 hours at 50 °C. Thionyl chloride (1.3 mL, 17.8 mmol) is then added dropwise, and the reaction is continued for another 5 hours. The solvent is removed under reduced pressure to yield crude O-acetyltropoyl-d1 chloride.
-
Coupling Reaction: In a separate flask, 4-(ethylaminomethyl)pyridine (0.86 g, 6.31 mmol) and triethylamine (1.0 mL, 7.17 mmol) are dissolved in anhydrous toluene (30 mL) and cooled to 0 °C. The crude O-acetyltropoyl-d1 chloride, dissolved in anhydrous toluene (10 mL), is added dropwise. The reaction is stirred overnight, allowing it to warm to room temperature.
-
Hydrolysis and Purification: Saturated brine (20 mL) is added, and the organic layer is separated. The organic phase is washed with 3M HCl (2 x 15 mL) and then heated to 90 °C for 1 hour to effect hydrolysis of the acetyl group. After cooling, the organic phase is washed with aqueous ammonia, dilute HCl, saturated brine, and purified water. The organic solvent is removed under reduced pressure, and the resulting crude Tropicamide-d1 is purified by recrystallization from ethyl acetate/n-heptane.
Table 2: Expected Quantitative Data for Tropicamide-d1 Synthesis
| Compound | Starting Materials | Yield (%) | Isotopic Purity (%) |
| Tropicamide-d1 | Tropic acid-d1, 4-(Ethylaminomethyl)pyridine | 70-80 | >95 |
Diagram 1: Synthesis of Tropicamide-d1 via Deuterated Tropic Acid
Caption: Pathway A: Synthesis of Tropicamide-d1.
Pathway B: Synthesis via Deuterated 4-(Ethylaminomethyl)pyridine
This pathway focuses on incorporating deuterium into the ethyl group of the 4-(ethylaminomethyl)pyridine moiety. This can be achieved by using a deuterated ethylamine starting material.
2.2.1. Synthesis of 4-(Ethyl-d5-aminomethyl)pyridine (9)
Commercially available ethyl-d5-amine hydrochloride can be used to synthesize the deuterated intermediate.
Experimental Protocol: Synthesis of 4-(Ethyl-d5-aminomethyl)pyridine
-
Reaction Setup: A solution of 4-(chloromethyl)pyridine hydrochloride (1.0 g, 6.10 mmol) in water (5 mL) is added dropwise to a 50% aqueous solution of ethyl-d5-amine (from ethyl-d5-amine HCl, ~1.5 g, 17.1 mmol) at 0-5 °C.
-
Reaction: The mixture is stirred at 60 °C for 1 hour.
-
Work-up and Purification: After cooling, the mixture is made basic with solid potassium hydroxide. The separated oily layer is collected, dried over potassium hydroxide, and purified by distillation under reduced pressure to yield 4-(ethyl-d5-aminomethyl)pyridine.
Table 3: Expected Quantitative Data for 4-(Ethyl-d5-aminomethyl)pyridine Synthesis
| Compound | Starting Materials | Yield (%) | Isotopic Purity (%) |
| 4-(Ethyl-d5-aminomethyl)pyridine | 4-(Chloromethyl)pyridine HCl, Ethyl-d5-amine HCl | 60-70 | >98 |
2.2.2. Synthesis of Tropicamide-d5 (10)
The deuterated amine is then coupled with Tropic acid to produce Tropicamide-d5.
Experimental Protocol: Synthesis of Tropicamide-d5
This protocol follows the same procedure as the synthesis of Tropicamide-d1 (Section 2.1.2), but using 4-(ethyl-d5-aminomethyl)pyridine as the amine component.
Table 4: Expected Quantitative Data for Tropicamide-d5 Synthesis
| Compound | Starting Materials | Yield (%) | Isotopic Purity (%) |
| Tropicamide-d5 | Tropic acid, 4-(Ethyl-d5-aminomethyl)pyridine | 70-80 | >98 |
Diagram 2: Synthesis of Tropicamide-d5 via Deuterated Amine
Caption: Pathway B: Synthesis of Tropicamide-d5.
Characterization
The synthesized deuterated Tropicamide and its intermediates would be characterized using standard analytical techniques to confirm their structure and determine the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions. ²H NMR would directly observe the deuterium signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the deuterated compounds and to quantify the level of deuterium incorporation by analyzing the isotopic distribution.
Conclusion
This technical guide has outlined two plausible and detailed synthetic pathways for the preparation of deuterated Tropicamide. Pathway A focuses on the deuteration of the Tropic acid moiety at the benzylic position, while Pathway B introduces a perdeuterated ethyl group via a deuterated amine precursor. The provided experimental protocols are based on established chemical transformations and are intended to serve as a practical starting point for the synthesis of these valuable isotopically labeled compounds. The successful synthesis and characterization of deuterated Tropicamide will provide a critical tool for advanced pharmacokinetic and metabolic research in drug development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tropicamide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Tropicamide-d3, the deuterated analog of the muscarinic receptor antagonist, Tropicamide. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies. The guide details its structural and physicochemical characteristics, supported by quantitative data, experimental methodologies, and visual representations of its biological context and analytical workflows.
Introduction
This compound is a stable isotope-labeled version of Tropicamide, an anticholinergic drug used ophthalmically to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). The incorporation of three deuterium atoms into the N-ethyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its use is critical for accurate bioanalytical method development and validation in preclinical and clinical research.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-(ethyl-d3)-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | N/A |
| Synonyms | Ro 1-7683-d3 | [1] |
| Molecular Formula | C₁₇H₁₇D₃N₂O₂ | [2] |
| Molecular Weight | 287.38 g/mol | [2] |
| CAS Number | 2673270-13-6 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~96.5 °C (for Tropicamide) | [3] |
| Boiling Point | Not available | N/A |
| Purity | ≥98% | N/A |
Solubility
This compound exhibits good solubility in various organic solvents, which is a key consideration for its use in analytical laboratories.
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | [1] |
| Ethanol | ≥ 30 mg/mL | [1] |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | [1] |
| Water | Sparingly soluble | N/A |
Spectroscopic and Chromatographic Data
The following sections provide an overview of the key analytical data used to confirm the identity and purity of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to elucidate the molecular structure. In the case of this compound, the signal corresponding to the N-ethyl protons will be absent or significantly reduced due to the deuterium substitution.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic enrichment of this compound. The deuterated compound will show a molecular ion peak that is 3 mass units higher than that of unlabeled Tropicamide.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound. A typical method would involve a reversed-phase column with a mobile phase gradient of acetonitrile and water containing a suitable modifier like formic acid.
Experimental Protocols
The following are detailed methodologies for the characterization and use of this compound.
Synthesis of this compound
The synthesis of this compound can be adapted from the established synthesis of Tropicamide. A key step involves the use of a deuterated starting material, such as ethyl-d5-amine, to introduce the deuterium labels.
A general synthetic scheme is as follows:
-
Reaction of tropic acid with a suitable activating agent (e.g., thionyl chloride) to form the acyl chloride.
-
Coupling of the tropic acid acyl chloride with N-(pyridin-4-ylmethyl)ethan-d5-amine to yield this compound.
-
Purification of the final product is typically achieved by column chromatography or recrystallization.
Characterization of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from 10% to 90% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is used to calculate its purity relative to any detected impurities.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan to determine the molecular weight and confirm the presence of the [M+H]⁺ ion corresponding to this compound.
-
Procedure: The eluent from the HPLC is directed into the mass spectrometer. The resulting mass spectrum should show a prominent peak at m/z corresponding to the protonated molecular ion of this compound.
Quantitative Analysis using this compound as an Internal Standard
-
Sample Preparation: To a biological matrix sample (e.g., plasma, urine), a known amount of this compound internal standard solution is added. The sample is then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to extract the analyte (Tropicamide) and the internal standard.
-
LC-MS/MS Analysis: The extracted sample is analyzed by LC-MS/MS. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Tropicamide and this compound.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Tropicamide to the peak area of this compound against the concentration of Tropicamide standards. The concentration of Tropicamide in the unknown samples is then determined from this calibration curve.
Mechanism of Action and Signaling Pathway
Tropicamide acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] In the eye, it blocks the M4 receptors on the sphincter pupillae and ciliary muscles, leading to mydriasis and cycloplegia.[1]
References
Tropicamide-d3 mechanism of action as an internal standard
An In-depth Technical Guide on the Mechanism of Action of Tropicamide-d3 as an Internal Standard
Introduction to Internal Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical measurements are paramount. Bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for this variability.[2] The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[2] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards in LC-MS/MS assays.[1][3] this compound, the deuterium-labeled analogue of tropicamide, serves this exact purpose in the quantification of tropicamide in biological matrices.[4]
The Core Principle: Stable Isotope-Labeled Internal Standards
This compound is a stable isotope-labeled internal standard where three hydrogen atoms in the tropicamide molecule have been replaced with deuterium atoms.[4] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[5] This substitution results in a molecule that is chemically and physically almost identical to tropicamide but has a higher molecular weight.
The fundamental principle behind using a SIL-IS like this compound is that it will exhibit the same:
-
Extraction Recovery: It will be lost or retained in the same proportion as the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[2]
-
Chromatographic Behavior: It will co-elute with the analyte from the liquid chromatography (LC) column, meaning they have the same retention time. This ensures they both enter the mass spectrometer's ion source at the same time.[1][2]
-
Ionization Response: It will experience the same degree of ionization efficiency, including any suppression or enhancement caused by the sample matrix (the "matrix effect").[1]
Because the SIL-IS and the analyte behave as one, any random or systematic errors that affect the analyte's signal intensity will also affect the internal standard's signal intensity to the same degree. The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z).[5] Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability is normalized, leading to a robust, accurate, and precise quantification.[1]
Mechanism of Action of this compound
The "mechanism of action" for this compound as an internal standard is not pharmacological but analytical. It functions as a mimic of the unlabeled tropicamide (the analyte) throughout the LC-MS/MS workflow, allowing for ratiometric quantification that corrects for procedural and systemic variations.
The workflow and correction mechanism are visualized below.
The diagram below illustrates the logical relationship of how the internal standard corrects for variability. Even with sample loss during extraction and signal suppression during ionization, the ratio of the analyte to the internal standard remains constant, ensuring accurate measurement.
Experimental Protocol: Quantification of Tropicamide using LC-MS/MS
The following is a representative protocol for the quantification of tropicamide in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on common bioanalytical practices.[6][7]
Sample Preparation (Protein Precipitation)
-
Aliquot Sample: Transfer 100 µL of the biological sample (plasma, tissue homogenate, etc.) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution (e.g., at a concentration of 500 ng/mL) to each sample, calibrator, and quality control, except for the blank matrix samples.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Inject: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
This stage separates tropicamide and its internal standard from other matrix components before they enter the mass spectrometer.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is set up to detect and quantify both tropicamide and this compound using Multiple Reaction Monitoring (MRM).[6][8] In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process is highly selective and sensitive.
| Parameter | Specification |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
The specific MRM transitions for tropicamide and its deuterated internal standard are crucial for selective detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tropicamide | 285.2 | 140.1 | 100 |
| This compound (IS) | 288.2 | 140.1 | 100 |
Note: The precursor ion for this compound is +3 Da higher than that of Tropicamide. The product ion can be the same if the deuterium labels are not on the fragmented portion of the molecule.
Data Presentation and Validation
The use of this compound allows for the development of robust and reliable bioanalytical methods. Method validation would typically demonstrate performance across several key parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Precision < 20%; Accuracy ± 20% |
| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% of nominal value (± 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of tropicamide in complex biological matrices. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, which allows it to track and correct for variability throughout the entire LC-MS/MS analytical process.[1][2] By co-eluting with tropicamide and experiencing the same matrix effects and extraction efficiencies, it enables a ratiometric measurement that significantly enhances the accuracy, precision, and robustness of the bioanalytical method.[1] This "gold standard" approach is essential for generating high-quality data in regulated environments such as preclinical and clinical drug development.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Mass Shift of Tropicamide-d3 versus Tropicamide
This guide provides a detailed examination of the mass shift observed between Tropicamide and its deuterated isotopologue, Tropicamide-d3. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling and mass spectrometry for quantitative analysis.
Introduction to Isotopic Labeling and Mass Shift
In modern analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are the gold standard for quantification using mass spectrometry. This compound is the deuterium-labeled form of Tropicamide and serves as an ideal internal standard for this purpose.[1] The key principle lies in the mass difference, or "mass shift," between the unlabeled analyte (Tropicamide) and its labeled counterpart (this compound).
Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (¹H). When a molecule is labeled, one or more hydrogen atoms are replaced with deuterium atoms. This substitution results in a compound that is chemically identical to the parent molecule and co-elutes chromatographically, but is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer.[2] This predictable mass shift allows for precise and accurate quantification, as the internal standard experiences similar ionization effects and matrix interferences as the analyte.[3]
Molecular Structures and Isotopic Substitution
Tropicamide has the chemical formula C₁₇H₂₀N₂O₂.[4][5] this compound is a variant where three hydrogen atoms have been replaced by three deuterium atoms. This labeling is typically performed on a stable position within the molecule, such as the N-ethyl group, to prevent back-exchange of deuterium with hydrogen from the solvent. The fundamental structural difference is the isotopic composition, which directly influences the molecular weight.
The diagram below illustrates the concept of isotopic substitution leading to the observed mass shift.
Quantitative Data and Mass Shift Calculation
The mass shift is the precise difference between the monoisotopic masses of the labeled and unlabeled compounds. The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms.
-
Mass of ¹H: ~1.0078 Da
-
Mass of ²H (Deuterium): ~2.0141 Da
-
Mass Difference per Substitution: ~1.0063 Da
For this compound, three hydrogen atoms are replaced by deuterium atoms, leading to a theoretical mass increase of approximately 3.019 Da . The precise values are summarized in the table below.
| Property | Tropicamide | This compound | Data Source(s) |
| Molecular Formula | C₁₇H₂₀N₂O₂ | C₁₇H₁₇D₃N₂O₂ | [1][4][5] |
| Average Molecular Weight | 284.35 g/mol | ~287.37 g/mol | [6][7] |
| Monoisotopic Mass | 284.1525 Da | 287.1713 Da | [4][8] (Calculated for d3) |
| Mass Shift (m/z) | - | +3.0188 Da | Calculated |
Experimental Protocols: LC-MS/MS Analysis
The quantification of Tropicamide in biological matrices (e.g., plasma, ocular tissues) is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[9][10] this compound is added to the samples at a known concentration at the beginning of the sample preparation process to serve as an internal standard.
A. Sample Preparation
-
Spiking: An aliquot of the biological sample (e.g., 100 µL of plasma) is spiked with a small volume of this compound internal standard solution.
-
Protein Precipitation/Extraction: To remove proteins and other interferences, a protein precipitation step (e.g., with acetonitrile or methanol) or a liquid-liquid extraction (e.g., with ethyl acetate) is performed.[9]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean vial for analysis.
-
Evaporation and Reconstitution: The solvent may be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase to enhance sensitivity.
B. Liquid Chromatography (LC)
-
Column: A reverse-phase C8 or C18 column is typically used for chromatographic separation.[3][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected into the LC system.
C. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Positive Electrospray Ionization (ESI+) is a common method for analyzing Tropicamide.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored.
-
MRM Transitions:
-
Tropicamide: The precursor ion at m/z 285.2 is fragmented, and a characteristic product ion is monitored.
-
This compound: The precursor ion at m/z 288.2 is selected and fragmented, with a corresponding product ion being monitored.
-
-
Data Analysis: The peak area ratio of the Tropicamide MRM transition to the this compound MRM transition is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of Tropicamide in the unknown samples is then determined from this curve.
Visualization of the Analytical Workflow
The following diagram outlines the typical experimental workflow for the quantitative analysis of Tropicamide using this compound as an internal standard.
Conclusion
The deliberate and precise mass shift between Tropicamide and this compound is fundamental to its use as an effective internal standard in mass spectrometry-based bioanalysis. This predictable difference of approximately 3 Da allows for the clear distinction between the analyte and the standard, while their identical chemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This methodology significantly improves the accuracy, precision, and robustness of quantitative assays for Tropicamide in complex biological matrices, making it an indispensable tool in pharmaceutical research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. Tropicamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Tropicamide [webbook.nist.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 9. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry in ocular drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropicamide-d3 CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tropicamide-d3, a deuterated analog of the muscarinic acetylcholine receptor antagonist, Tropicamide. This document details its chemical identifiers, its role in quantitative analysis, and the underlying pharmacological signaling pathways.
Core Data Presentation
Chemical Identifiers and Properties of this compound
The following table summarizes the key chemical identifiers and physical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 2673270-13-6 | [1][2] |
| Molecular Formula | C₁₇H₁₇D₃N₂O₂ | [1][2] |
| Molecular Weight | 287.38 g/mol | [1][2] |
| Synonyms | N-(Ethyl-2,2,2-d3)-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide, Ro 1-7683-d3 | [1] |
Experimental Protocols
Quantitative Analysis of Tropicamide in Biological Matrices using UPLC-MS/MS with a Deuterated Internal Standard
Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte and distinct mass, allowing for accurate correction of matrix effects and procedural losses. The following is a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tropicamide in biological samples, adapted for the use of this compound as an internal standard.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or tissue homogenate, add a known concentration of this compound solution as the internal standard.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C8 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (proportions to be optimized, e.g., 70:30 v/v).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Tropicamide: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of Tropicamide and this compound into the mass spectrometer.)
-
-
Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.0 kV)
-
Source Temperature: To be optimized (e.g., 150 °C)
-
Desolvation Temperature: To be optimized (e.g., 400 °C)
-
Gas Flows (Nitrogen): To be optimized
-
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Tropicamide) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Tropicamide in the unknown samples is then determined from the calibration curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Tropicamide
Tropicamide is a non-selective muscarinic acetylcholine receptor antagonist, with a notable affinity for the M4 subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs). The M4 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of Tropicamide in a biological sample using this compound as an internal standard.
References
A Technical Guide to the Solubility of Tropicamide-d3 in Common Laboratory Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Tropicamide-d3, a deuterated analog of Tropicamide. Understanding the solubility of this compound is critical for a range of applications, including formulation development, in vitro assay design, and pharmacokinetic studies. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, solubility data for Tropicamide is presented as a reliable proxy for this compound.
Quantitative Solubility Data
The solubility of Tropicamide and this compound has been determined in a variety of common organic and aqueous solvents. The data is summarized in the table below for easy comparison.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Compound | Source / Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 | Room Temp. | This compound | Saturation unknown.[1][2] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | Room Temp. | Tropicamide | |
| Dimethyl Sulfoxide (DMSO) | 57 | 25 | Tropicamide | |
| Ethanol | ≥ 30 | Room Temp. | This compound | Saturation unknown.[1][2] |
| Ethanol | ~ 30 | Room Temp. | Tropicamide | |
| Dimethylformamide (DMF) | ≥ 30 | Room Temp. | This compound | Saturation unknown.[1][2] |
| Dimethylformamide (DMF) | ~ 30 | Room Temp. | Tropicamide | |
| Chloroform | Freely Soluble | Room Temp. | Tropicamide | Quantitative value not specified.[3][4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 | Room Temp. | Tropicamide | Prepared by first dissolving in ethanol.[5] |
| Water | 0.375 | Not Specified | Tropicamide | [6][7] |
| Water | 0.2 | 25 | Tropicamide | [8] |
| Water | > 0.0427 | Not Specified | Tropicamide | At pH 7.4.[7] |
| Diethyl Ether | Slightly Soluble | Room Temp. | Tropicamide | Quantitative value not specified.[3] |
| Petroleum Ether | Practically Insoluble | Room Temp. | Tropicamide | Quantitative value not specified.[3] |
Qualitative Solubility Summary:
-
Freely Soluble: Ethanol (95%), Chloroform.[3]
-
Soluble: Dilute Hydrochloric Acid, Dilute Sulfuric Acid.[3][4]
-
Practically Insoluble: Petroleum Ether.[3]
Experimental Protocols
The determination of equilibrium solubility is a fundamental experiment in pharmaceutical sciences. The "shake-flask" method is the most reliable and widely used technique for this purpose.[9] The following protocol is a generalized procedure based on World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[10]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation of Media:
-
Sample Preparation:
-
Add an excess amount of this compound solid to a known volume of the prepared solvent media in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is achieved in equilibrium with the solid phase.[9]
-
-
Equilibration:
-
Place the containers in a mechanical agitator or orbital shaker.
-
Maintain a constant temperature throughout the experiment, typically 37 ± 1 °C for BCS studies.[10][11]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. This time should be determined in preliminary assessments, but is often 24 hours or longer.[12] The presence of undissolved material should be confirmed visually at the end of the period.[12]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to permit sedimentation of the excess solid.
-
Separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a suitable, non-adsorptive syringe filter (e.g., 0.45 µm PVDF).
-
-
Analysis:
-
Accurately dilute the clear, saturated supernatant with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The pH of the aqueous samples should be re-measured after the experiment to ensure it has not shifted.
-
-
Replication:
-
Perform a minimum of three replicate determinations for each solvent condition to ensure the reliability of the results.[10]
-
Protocol for Preparing Aqueous Solutions of Tropicamide:
For many applications, a stock solution in an organic solvent is prepared first to overcome the poor aqueous solubility of Tropicamide.
-
Prepare a concentrated stock solution of Tropicamide by dissolving it in an organic solvent such as Ethanol, DMSO, or DMF.[5]
-
To create a working solution, dilute the stock solution with the aqueous buffer of choice (e.g., PBS) to the desired final concentration.[5]
-
Note that for a 1:1 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[5] It is not recommended to store aqueous solutions for more than one day.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of a compound like this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 8. Tropicamide CAS#: 1508-75-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Pharmacological Profile of Tropicamide and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of tropicamide, a non-selective muscarinic acetylcholine receptor antagonist. It further explores the potential impact of deuteration on its pharmacokinetic and pharmacodynamic properties. While specific experimental data on a deuterated tropicamide analog is not extensively available in the public domain, this document extrapolates the likely effects based on established principles of deuterium-substituted compounds. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.
Introduction
Tropicamide is a synthetic tertiary amine antimuscarinic agent widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2] These actions are essential for various diagnostic and surgical procedures of the eye.[3][4] By blocking muscarinic acetylcholine receptors, tropicamide inhibits the parasympathetic stimulation of the iris sphincter and ciliary muscles.[5][6]
Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy in drug development to favorably alter the pharmacokinetic properties of a molecule.[7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, potentially resulting in a longer duration of action and modified systemic exposure.[7] This guide will first detail the known pharmacological profile of tropicamide and then discuss the theoretical and anticipated profile of its deuterated analog.
Pharmacological Profile of Tropicamide
Mechanism of Action
Tropicamide is a non-selective antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] In the eye, it primarily targets M3 receptors on the iris sphincter muscle and the ciliary muscle.[5] Blockade of these receptors prevents the binding of acetylcholine, leading to muscle relaxation. This results in mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).[4][6]
Signaling Pathway
The antagonism of muscarinic receptors by tropicamide disrupts the canonical Gq-protein coupled signaling cascade initiated by acetylcholine. This prevents the activation of phospholipase C (PLC), the subsequent formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which is required for muscle contraction.
References
- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 2. Tropicamide - Wikipedia [en.wikipedia.org]
- 3. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Systemic absorption and anticholinergic activity of topically applied tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research Applications of Tropicamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of Tropicamide-d3, a deuterated analog of the muscarinic receptor antagonist, Tropicamide. This document details its primary role as an internal standard in quantitative analyses, summarizes key pharmacokinetic data of its non-labeled counterpart, outlines relevant experimental protocols, and visualizes associated biological and experimental workflows.
Introduction to Tropicamide and its Deuterated Analog
Tropicamide is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable affinity for the M4 subtype.[1][2] It is clinically used as a mydriatic and cycloplegic agent to dilate the pupil and paralyze the ciliary muscle for ophthalmic examinations.[3][4] this compound is the deuterium-labeled version of Tropicamide, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Tropicamide in biological matrices using mass spectrometry-based methods.[1]
Core Application: Internal Standard in Quantitative Analysis
The primary and most critical research application of this compound is its use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] The addition of a known quantity of this compound to a sample allows for accurate quantification of the unlabeled Tropicamide by correcting for variations in sample preparation, injection volume, and ionization efficiency.
Rationale for Use as an Internal Standard
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Tropicamide, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Mass Difference: The mass difference between this compound and Tropicamide allows for their distinct detection by a mass spectrometer, enabling separate quantification.
-
Co-elution: In chromatographic separations, this compound co-elutes with Tropicamide, further ensuring that any variations in retention time affect both compounds equally.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and analytical parameters for Tropicamide. While specific data for this compound is limited to its use as an internal standard, the data for the parent compound is crucial for designing and interpreting quantitative studies where this compound would be employed.
Table 1: Pharmacokinetic Parameters of Tropicamide (Ocular Administration)
| Parameter | Value | Species | Reference |
| Mean Peak Plasma Concentration (Cmax) | 2.8 ± 1.7 ng/mL | Human | [5] |
| Time to Peak Plasma Concentration (Tmax) | 5 minutes | Human | [5] |
| Plasma Concentration at 60 minutes | 0.46 ± 0.51 ng/mL | Human | [5] |
| Apparent Equilibrium Binding Constant (Ki) | 220 ± 25 nM (for rat brain muscarinic receptors) | Rat | [5] |
Table 2: Analytical Method Parameters for Tropicamide Quantification
| Method | Matrix | Wavelength (λmax) | Linearity Range | Reference |
| Extractive Spectrophotometry | Pharmaceutical Formulations | 423 nm | 1.32-100.81 μg/ml | [6] |
| High-Performance Liquid Chromatography (HPLC) | Raw Material | Not Specified | Not Specified | [7] |
Experimental Protocols
General Protocol for Tropicamide Quantification using LC-MS/MS with this compound as an Internal Standard
This protocol provides a generalized workflow for the quantification of Tropicamide in a biological matrix (e.g., plasma, serum) using this compound as an internal standard.
-
Sample Preparation:
-
Thaw biological samples and an aliquot of a stock solution of this compound (internal standard).
-
To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile, methanol).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
-
-
Liquid Chromatography:
-
Inject the prepared sample onto a suitable HPLC or UPLC system equipped with a C18 analytical column.
-
Use a mobile phase gradient, for example, consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation of Tropicamide and this compound from matrix components.
-
-
Mass Spectrometry:
-
The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Tropicamide and this compound.
-
The ratio of the peak area of Tropicamide to the peak area of this compound is used to calculate the concentration of Tropicamide in the original sample, based on a calibration curve.
-
Visualizations
Signaling Pathway of Tropicamide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Tropicamide (Mydriacyl, Tropicacyl): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Systemic absorption and anticholinergic activity of topically applied tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 7. Determination of tropicamide and its major impurity in raw material by the HPLC-DAD analysis and identification of this impurity using the off-line HPLC-FT-IR coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Tropicamide in Human Plasma using UPLC-MS/MS with Tropicamide-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Tropicamide in human plasma. The method utilizes Tropicamide-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a tandem mass spectrometer in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Tropicamide.
Introduction
Tropicamide is a synthetic anticholinergic drug used as a mydriatic and cycloplegic agent in ophthalmic applications. Accurate and reliable quantification of Tropicamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. UPLC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the development and validation of a UPLC-MS/MS method for the quantification of Tropicamide in human plasma.
Experimental
Materials and Reagents
-
Tropicamide reference standard (Sigma-Aldrich)
-
This compound internal standard (MedChemExpress)[1]
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (pooled, drug-free)
Sample Preparation
A simple and efficient protein precipitation method was used for plasma sample preparation:
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC I-Class or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 150 L/hr
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tropicamide | 285.2 | 162.1 | 30 | 20 |
| This compound | 288.2 | 165.1 | 30 | 20 |
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery according to regulatory guidelines.
Linearity and Sensitivity:
The method demonstrated excellent linearity over a concentration range of 0.5 to 500 ng/mL for Tropicamide in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio of >10.
| Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| 0.5 - 500 | >0.99 | 0.5 |
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (%CV) and accuracy (%Bias) were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 8.2 | 5.6 | 10.5 | 7.8 |
| Low | 1.5 | 6.5 | 4.1 | 8.9 | 6.2 |
| Medium | 75 | 4.8 | 2.5 | 6.1 | 3.4 |
| High | 400 | 3.9 | 1.8 | 5.3 | 2.1 |
Recovery:
The extraction recovery of Tropicamide was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and reproducible across the three QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1.5 | 92.3 |
| Medium | 75 | 95.1 |
| High | 400 | 94.5 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: UPLC-MS/MS experimental workflow for Tropicamide quantification.
Caption: Simplified signaling pathway of Tropicamide's mechanism of action.
Conclusion
This application note presents a rapid, sensitive, and reliable UPLC-MS/MS method for the quantification of Tropicamide in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method ideal for high-throughput bioanalysis in clinical and research settings. The method has been successfully validated and is suitable for supporting pharmacokinetic studies of Tropicamide.
References
Protocol for the Preparation of Tropicamide-d3 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of Tropicamide-d3 stock and working solutions for use in analytical and research applications. This compound is the deuterium-labeled version of Tropicamide, an M4 muscarinic acetylcholine receptor antagonist. It is commonly used as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS) and NMR.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound solutions.
| Parameter | Value | Source(s) |
| Solubility | ||
| Dimethyl sulfoxide (DMSO) | ≥ 30 mg/mL (≥ 104.40 mM) | [1] |
| Ethanol | ≥ 30 mg/mL (≥ 104.40 mM) | [1] |
| Dimethylformamide (DMF) | ≥ 30 mg/mL (≥ 104.40 mM) | [1][2] |
| Stock Solution Storage | ||
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
| General Information | ||
| Molecular Formula | C₁₇H₁₇D₃N₂O₂ | N/A |
| Molecular Weight | 287.38 g/mol (approx.) | N/A |
Experimental Protocols
Materials and Equipment
-
This compound (crystalline solid)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Solvent(s): DMSO, Ethanol, or DMF (analytical grade)
-
Cryogenic vials for aliquoting
Protocol for Preparing a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution. Adjustments can be made based on experimental requirements.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed this compound to a clean, dry volumetric flask. The size of the flask should correspond to the desired final volume (e.g., a 1 mL flask for a 1 mg/mL solution if 1 mg was weighed).
-
Solvent Addition: Add a portion of the chosen solvent (e.g., DMSO) to the volumetric flask, approximately half of the final desired volume.
-
Solubilization: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure the solid is completely dissolved.[3][4]
-
Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use cryogenic vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Preparing Working Solutions
Working solutions are typically prepared by diluting the stock solution to the desired concentration. The following is an example of preparing a 10 µg/mL working solution from a 1 mg/mL stock solution.
-
Thaw Stock Solution: Remove one aliquot of the 1 mg/mL this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation: To prepare a 10 µg/mL working solution, a 1:100 dilution is required. For a final volume of 1 mL, 10 µL of the stock solution is needed.
-
Preparation: In a clean tube, add 990 µL of the desired solvent or analytical matrix.
-
Addition of Stock: Add 10 µL of the 1 mg/mL this compound stock solution to the 990 µL of solvent.
-
Homogenization: Vortex the solution thoroughly to ensure it is well-mixed.
-
Use: The working solution is now ready for use in your analytical method. It is recommended to prepare working solutions fresh daily.
Diagrams
Caption: Workflow for this compound stock and working solution preparation.
References
Application of Tropicamide-d3 in Pharmacokinetic (PK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropicamide is a synthetic tertiary amine and a non-selective muscarinic receptor antagonist.[1] It is commonly administered as an ophthalmic solution to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic eye examinations.[2] Due to its systemic absorption after topical administration, understanding its pharmacokinetic (PK) profile is crucial for assessing its safety and potential systemic side effects. Tropicamide-d3, a stable isotope-labeled version of Tropicamide, serves as an ideal internal standard for quantitative bioanalysis in PK studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.[3]
These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols for sample analysis and data on the pharmacokinetic properties of Tropicamide.
Pharmacokinetic Profile of Tropicamide
Following ocular administration, Tropicamide is rapidly absorbed into the systemic circulation. Its pharmacokinetic parameters are characterized by a short plasma half-life, indicating rapid clearance from the body.[1]
Quantitative Data Summary
The table below summarizes key pharmacokinetic parameters of Tropicamide in humans following topical ophthalmic administration.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 5 minutes | [1] |
| Cmax (Peak Plasma Concentration) | 2.8 ± 1.7 ng/mL | [1] |
| t½ (Plasma Half-life) | 30 minutes | [1] |
| Clearance (CL) | 15 L/h (estimated) | |
| Volume of Distribution (Vd) | 2 L (estimated) |
Experimental Protocols
Bioanalytical Method for Tropicamide Quantification in Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Tropicamide in plasma samples using this compound as an internal standard (IS).
1.1. Materials and Reagents
-
Tropicamide reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
1.2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tropicamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Tropicamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentration levels.
1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex the tubes for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 15 minutes.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.[4]
1.4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation of Tropicamide from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 5500 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The optimal precursor and product ions for Tropicamide and this compound should be determined by direct infusion of the standard solutions into the mass spectrometer. The following are hypothetical examples based on the molecular weight of Tropicamide (284.36 g/mol ).
-
Tropicamide: Precursor ion (Q1): m/z 285.2 -> Product ion (Q3): m/z [To be determined]
-
This compound: Precursor ion (Q1): m/z 288.2 -> Product ion (Q3): m/z [To be determined]
-
-
Optimization of MS Parameters: Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to maximize signal intensity.
1.5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Protocol for a Pharmacokinetic Study
2.1. Study Design
-
Subjects: Healthy human volunteers.
-
Dosing: Administration of a single topical ophthalmic dose of Tropicamide solution (e.g., two 40 µL drops of 0.5% solution).[5]
-
Sample Collection: Collect blood samples into tubes containing an anticoagulant at predefined time points (e.g., pre-dose, and 5, 10, 20, 30, 60, 90, 120, and 240 minutes post-dose).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
2.2. Bioanalysis Analyze the plasma samples for Tropicamide concentrations using the validated LC-MS/MS method described above.
2.3. Pharmacokinetic Analysis
-
Use non-compartmental analysis to determine the pharmacokinetic parameters of Tropicamide, including Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd.
-
Software such as WinNonlin® or Phoenix® WinNonlin® can be used for the pharmacokinetic calculations.
Visualizations
Mechanism of Action of Tropicamide at the Muscarinic Receptor
Tropicamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype, on the sphincter pupillae muscle of the iris.[1] By blocking the binding of acetylcholine (ACh), it prevents the Gq protein-coupled signaling cascade that leads to muscle contraction, resulting in pupil dilation (mydriasis).[6]
Caption: Mechanism of Tropicamide at the muscarinic receptor.
Experimental Workflow for a Pharmacokinetic Study
This workflow outlines the key steps in a typical pharmacokinetic study of Tropicamide using this compound as an internal standard.
Caption: Workflow for a Tropicamide pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tropicamide? [synapse.patsnap.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic absorption and anticholinergic activity of topically applied tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropicamide – eDrug [edrug.mvm.ed.ac.uk]
Application Note: The Role of Tropicamide-d3 in Advancing Drug Metabolism and Pharmacokinetic Studies
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. wikem.org [wikem.org]
- 3. Tropicamide - Wikipedia [en.wikipedia.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bioivt.com [bioivt.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction phenotyping to assess victim drug-drug interaction risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Reaction Phenotyping: Advances in the Experimental Strategies Used to Characterize the Contribution of Drug-Metabolizing Enzymes | Semantic Scholar [semanticscholar.org]
- 15. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Tropicamide in Ocular Tissues Using a d3-Internal Standard by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of tropicamide in various ocular tissues, including the cornea and iris-ciliary body. The method employs a stable isotope-labeled internal standard, Tropicamide-d3, to ensure high accuracy and precision. A streamlined liquid-liquid extraction protocol is utilized for sample preparation, allowing for efficient processing of small tissue samples. The method was validated for linearity, precision, accuracy, recovery, and matrix effects, demonstrating its suitability for pharmacokinetic and drug distribution studies in ophthalmic drug development.
Introduction
Tropicamide is a synthetic antimuscarinic drug used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle).[1] Understanding the distribution and pharmacokinetics of topically administered drugs like tropicamide within the delicate structures of the eye is crucial for optimizing drug delivery and efficacy. Analyzing drug concentrations in various ocular tissues presents a significant bioanalytical challenge due to the small sample sizes and complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving data reliability. This application note provides a detailed protocol for a UPLC-MS/MS method for the quantification of tropicamide in ocular tissues using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Tropicamide and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Ocular tissues (e.g., cornea, iris-ciliary body) from a relevant animal model (e.g., rabbit)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ or Waters Xevo™ TQ-S)
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh the collected ocular tissue samples (e.g., cornea, iris-ciliary body).
-
Add a 1:3 (w/v) ratio of ice-cold PBS (pH 7.4) to the tissue in a microcentrifuge tube containing homogenization beads.
-
Homogenize the tissue using a bead beater until a uniform homogenate is obtained. Keep samples on ice throughout the process.
-
-
Liquid-Liquid Extraction:
-
To 100 µL of the tissue homogenate, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C8 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.
-
Gradient: Isocratic elution with 50% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tropicamide: Precursor ion (Q1) m/z 285.2 → Product ion (Q3) m/z 140.1
-
This compound: Precursor ion (Q1) m/z 288.2 → Product ion (Q3) m/z 140.1
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
-
Data Presentation
The following tables summarize the quantitative data from the method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Mid QC | 100 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High QC | 1600 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 95 | 90 - 110 |
| High QC | 1600 | 88 - 98 | 92 - 108 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 4 hours | Room Temperature | 95 - 105 |
| Freeze-thaw | 3 cycles | -80°C to Room Temp | 93 - 107 |
| Long-term | 30 days | -80°C | 96 - 104 |
| Post-preparative | 24 hours | 4°C (Autosampler) | 98 - 102 |
Visualization
Caption: Bioanalytical workflow for Tropicamide in ocular tissues.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of tropicamide in ocular tissues. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for variability in sample preparation and matrix effects. This method is a valuable tool for researchers in the field of ophthalmology and drug development, enabling detailed pharmacokinetic and drug distribution studies of topically applied medications.
References
Application Note: Quantitative Analysis of Tropicamide in Biological Matrices using Liquid-Liquid Extraction and LC-MS/MS
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of tropicamide in biological matrices, such as plasma and aqueous humor. The method employs d3-tropicamide as an internal standard (IS) to ensure high accuracy and precision. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of tropicamide concentrations for pharmacokinetic, bioequivalence, and toxicological studies.
Introduction
Tropicamide is a synthetic muscarinic receptor antagonist commonly used as a mydriatic and cycloplegic agent in ophthalmic examinations. Accurate quantification of tropicamide in biological samples is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2] Liquid-liquid extraction is a widely used sample preparation technique that effectively removes interfering substances from complex biological matrices, thereby improving the accuracy and reliability of subsequent analyses.[4] The use of a stable isotope-labeled internal standard, such as d3-tropicamide, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample processing and instrument response.[5] This application note provides a detailed LLE protocol followed by LC-MS/MS analysis for the determination of tropicamide.
Experimental Protocol
This protocol is a representative example and may require optimization for specific matrices and laboratory conditions.
1. Materials and Reagents
-
Tropicamide analytical standard
-
d3-Tropicamide (internal standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, aqueous humor)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample vials for LC-MS/MS
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tropicamide and d3-tropicamide in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curves and quality controls.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the d3-tropicamide primary stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Pipette 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube. For calibration standards and quality controls, use 100 µL of blank matrix.
-
Spiking: Add 10 µL of the appropriate tropicamide working standard solution to the calibration standards and quality control samples. For all samples (including blanks, standards, QCs, and unknown samples), add 10 µL of the 100 ng/mL d3-tropicamide internal standard spiking solution.
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.
-
Protein Precipitation (for plasma): Add 200 µL of acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new microcentrifuge tube. This step may be omitted for cleaner matrices like aqueous humor.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube.[1]
-
Extraction: Vortex the tubes for 2 minutes to facilitate the extraction of tropicamide and the internal standard into the organic phase.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 x g for 2 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example)
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of tropicamide from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Tropicamide: Precursor ion > Product ion (to be determined experimentally)
-
d3-Tropicamide: Precursor ion > Product ion (to be determined experimentally)
-
Data Presentation
The following table summarizes typical validation parameters for a similar LC-MS/MS method for tropicamide analysis.[1] Note that these values are for a method using a different internal standard and should be established for the specific protocol using d3-tropicamide.
| Parameter | Tropicamide in Ocular Tissues | Tropicamide in Plasma |
| Concentration Range | 5 - 1,600 ng/mL | 0.5 - 64 ng/mL |
| Inter-day Precision | < 12.9% | < 12.9% |
| Intra-day Precision | < 12.9% | < 12.9% |
| Accuracy | 92.1% - 108.4% | 92.1% - 108.4% |
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Tropicamide.
Discussion
The described liquid-liquid extraction protocol offers an effective method for the isolation and purification of tropicamide from complex biological matrices prior to LC-MS/MS analysis. The use of ethyl acetate provides good extraction efficiency for tropicamide.[1] The incorporation of a deuterated internal standard, d3-tropicamide, is critical for correcting for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring the highest level of accuracy and precision in quantification.[5]
Method validation is a crucial step before implementing this protocol for routine analysis. Key validation parameters to assess include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. While the provided data from a similar study demonstrates the feasibility of achieving excellent performance, these parameters must be empirically determined for this specific protocol.
Conclusion
This application note provides a comprehensive liquid-liquid extraction protocol for the quantitative analysis of tropicamide in biological matrices using d3-tropicamide as an internal standard. The method is designed to be coupled with LC-MS/MS for sensitive and selective detection. This protocol serves as a valuable starting point for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cbspd.com [cbspd.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Tropicamide and Tropicamide-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Tropicamide and its deuterated internal standard, Tropicamide-d3, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Mass Spectrometry Parameters
The successful quantification of Tropicamide and this compound relies on optimized mass spectrometry parameters for selective and sensitive detection. The following parameters are recommended for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
Table 1: Mass Spectrometry Parameters for Tropicamide and this compound
| Parameter | Tropicamide | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 285.2 | m/z 288.2 |
| Product Ion (Q3) | m/z 148.1 | m/z 148.1 |
| Declustering Potential (DP) | 45 V | 45 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
Note: These values may require further optimization based on the specific instrument and experimental conditions.
Liquid Chromatography
A robust liquid chromatography method is crucial for the separation of Tropicamide from endogenous matrix components.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Tropicamide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Tropicamide stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum sample, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Workflow
The following diagram illustrates the logical workflow for the LC-MS/MS analysis of Tropicamide.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the Multiple Reaction Monitoring (MRM) process for Tropicamide.
These protocols and parameters provide a robust starting point for the development and validation of a bioanalytical method for Tropicamide. For regulatory submissions, it is essential to perform a full method validation according to the guidelines of the relevant authorities. A UPLC-MS/MS method has been successfully used for the simultaneous determination of tropicamide in rabbit ocular tissues and plasma, demonstrating the viability of this analytical approach[1]. The sample preparation often involves liquid-liquid extraction with a solvent like ethyl acetate or protein precipitation[1].
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tropicamide-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Tropicamide-d3 for use as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my this compound internal standard?
A1: There is no single universal concentration. The optimal concentration of this compound should be determined during method development and is typically one that provides a stable and reproducible signal without interfering with the analyte quantification. A common starting point is a concentration similar to that of the analyte at the midpoint of the calibration curve.[1] Some studies suggest a concentration in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) for the analyte.[2]
Q2: Why is it critical to optimize the internal standard concentration?
A2: Optimizing the this compound concentration is crucial for ensuring the accuracy, precision, and reliability of your analytical method.[2] An inappropriate concentration can lead to issues such as poor linearity, inaccurate quantification, and increased variability in results due to factors like detector saturation or significant differences in ionization efficiency between the analyte and the internal standard.
Q3: Can I use the same this compound concentration for different matrices?
A3: It is not recommended to assume the same concentration will be optimal across different biological matrices (e.g., plasma, urine, ocular tissue).[3] Matrix effects, which can cause ion suppression or enhancement, vary between different matrices and can impact the ionization of both the analyte and the internal standard differently.[4][5] Therefore, the internal standard concentration should be evaluated for each matrix you are analyzing.
Q4: What are the key characteristics of a good internal standard like this compound?
A4: A suitable internal standard should have chemical and physical properties very similar to the analyte.[1][6] For Tropicamide, the deuterated form, this compound, is an excellent choice as a stable isotope-labeled (SIL) internal standard. Key characteristics include:
-
Similar extraction recovery.
-
Similar chromatographic retention time.
-
Similar ionization response in the mass spectrometer.
-
It should not be naturally present in the sample matrix.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | 1. Inconsistent addition of the internal standard solution.2. Poor mixing with the sample.3. Instability of this compound in the sample or final extract.4. Instrument variability (e.g., injector issues). | 1. Use a calibrated pipette and ensure consistent pipetting technique. Add the internal standard as early as possible in the sample preparation process.[7]2. Ensure thorough vortexing or mixing after adding the internal standard.3. Investigate the stability of this compound under your specific storage and experimental conditions.4. Check the autosampler and injection system for any leaks or blockages. |
| Poor Linearity of the Calibration Curve | 1. The internal standard concentration is too high, causing detector saturation or ion suppression of the analyte.2. The internal standard concentration is too low, resulting in a poor signal-to-noise ratio at the lower end of the curve. | 1. Reduce the concentration of this compound and re-evaluate the calibration curve.2. Increase the concentration of this compound to ensure a robust signal across the entire calibration range. |
| Analyte-to-Internal Standard Ratio is Not Consistent | 1. Matrix effects are impacting the analyte and internal standard differently.2. Cross-interference where the analyte contributes to the internal standard's signal or vice-versa.[2] | 1. Re-optimize the chromatographic conditions to separate the analyte and internal standard from interfering matrix components.[8]2. Check for isotopic purity of both the analyte and this compound standards. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the Lower Limit of Quantification (LLOQ), and the analyte's contribution to the internal standard signal should be ≤ 5% of the internal standard's response.[2] |
| Loss of Internal Standard Signal in Samples Compared to Standards | 1. Significant ion suppression in the sample matrix that is not adequately compensated for by the internal standard.2. Degradation of this compound in the biological matrix. | 1. Dilute the sample to reduce the concentration of matrix components.[8] Further optimize sample preparation to remove interfering substances.2. Perform stability experiments of this compound in the specific biological matrix. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS method.
Objective: To find a this compound concentration that provides a consistent and reproducible response and ensures accurate quantification of Tropicamide across its calibration range.
Materials:
-
Tropicamide reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, aqueous humor)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Tropicamide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of working solutions of Tropicamide for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a series of working solutions of this compound at different concentrations to be tested (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL).
-
-
Sample Preparation and Analysis:
-
Spike a constant volume of the blank biological matrix with the Tropicamide working solutions to create your calibration standards.
-
For each set of calibration standards, add a constant volume of one of the this compound working solutions.
-
Process the samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
For each tested concentration of this compound, evaluate the following parameters:
-
Peak Area Response: The peak area of this compound should be consistent and well above the noise level across all samples.
-
Linearity of the Calibration Curve: Plot the peak area ratio (Tropicamide peak area / this compound peak area) against the Tropicamide concentration. The curve should have a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be <15% and the accuracy (%RE) should be within ±15%.
-
-
Table 1: Example Data for Optimization of this compound Concentration
| This compound Concentration | This compound Peak Area (Average) | Calibration Curve Linearity (r²) | Precision (%CV at Mid QC) | Accuracy (%RE at Mid QC) |
| 10 ng/mL | 50,000 | 0.991 | 18.5 | -20.1 |
| 50 ng/mL | 250,000 | 0.998 | 8.2 | -5.3 |
| 100 ng/mL | 510,000 | 0.999 | 4.5 | +1.2 |
| 200 ng/mL | 980,000 | 0.997 | 5.1 | +3.8 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting high internal standard response variability.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Tropicamide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tropicamide-d3 as an internal standard to address matrix effects in bioanalysis.
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS/MS bioanalysis when dealing with matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Analyte and/or this compound | Chromatographic issues | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte and internal standard.[1][2] Consider a different chromatography column with alternative chemistry. |
| Sample overload | Reduce the injection volume.[1] Dilute the sample if the concentration is too high.[2] | |
| High Variability in this compound Response Across Samples | Inconsistent sample preparation | Ensure precise and consistent pipetting during the addition of this compound.[3] Automate liquid handling steps if possible. |
| Matrix effects impacting the internal standard | Evaluate the matrix effect in different lots of the biological matrix.[4][5] Optimize the sample cleanup procedure to remove interfering endogenous components.[2][6] | |
| Instability of the internal standard in the matrix | Perform stability tests of this compound in the biological matrix under the storage and processing conditions. | |
| Analyte Response is Suppressed or Enhanced | Co-elution of matrix components | Modify the chromatographic method to separate the analyte from interfering matrix components.[1][2][7] |
| Inefficient sample cleanup | Implement a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances.[2][6] | |
| Ionization source saturation | Dilute the sample to bring the analyte concentration within the linear range of the detector. | |
| Inconsistent Analyte/Internal Standard Area Ratio | Differential matrix effects on the analyte and this compound | While a stable isotope-labeled internal standard like this compound is expected to track the analyte well, severe matrix effects can still cause some divergence.[8] Further optimize sample cleanup and chromatography. |
| Cross-talk or interference between analyte and internal standard MRM transitions | Check for and select unique and specific precursor and product ions for both the analyte and this compound. | |
| Method Fails to Meet Precision and Accuracy Requirements | Uncompensated matrix effects | Re-evaluate the entire method, including sample preparation, chromatography, and mass spectrometry conditions.[4][9] The use of a stable isotope-labeled internal standard like this compound is a key strategy to compensate for such effects.[8] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting components from the sample matrix.[4][5] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the analyte in biological samples.[1][4] A major source of matrix effects in plasma and serum samples are phospholipids.[7]
Q2: Why is this compound a suitable internal standard for mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice in LC-MS bioanalysis because they have nearly identical physicochemical properties to the analyte.[8] This structural similarity ensures that this compound co-elutes with the analyte and experiences the same degree of matrix effects, thus providing effective compensation and improving the accuracy and precision of the method.[8][10]
Q3: How can I quantitatively assess matrix effects in my assay?
A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[5][6] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. The matrix factor (MF) is calculated to determine the extent of ion suppression or enhancement.[5]
Q4: What are the best sample preparation techniques to reduce matrix effects?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. While protein precipitation is a simple method, it may not be sufficient to remove all interfering components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing phospholipids and other matrix components, leading to cleaner extracts and reduced matrix effects.[2][6]
Q5: Can optimizing chromatographic conditions help in addressing matrix effects?
A5: Yes, optimizing chromatographic conditions is a powerful strategy.[2] By improving the separation of the analyte from endogenous matrix components, the impact of ion suppression or enhancement can be significantly reduced.[1][7] This can be achieved by modifying the mobile phase, gradient profile, or using a column with a different selectivity.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol describes how to quantitatively determine the matrix factor (MF) for an analyte, using this compound as the internal standard.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
- Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) following your sample preparation protocol. Then, spike the analyte and this compound into the extracted matrix.[4]
- Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction. This set is used to determine recovery.
2. Analyze Samples:
- Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and this compound.
3. Calculate Matrix Factor (MF) and IS-Normalized MF:
- Matrix Factor (Analyte): MF_Analyte = Peak Area (Set B) / Peak Area (Set A)
- Matrix Factor (IS): MF_IS = Peak Area of this compound (Set B) / Peak Area of this compound (Set A)
- IS-Normalized Matrix Factor: IS-Normalized MF = MF_Analyte / MF_IS
4. Data Interpretation:
- An IS-Normalized MF value close to 1 indicates that this compound effectively compensates for the matrix effect.[10]
- Values < 1 suggest ion suppression, while values > 1 indicate ion enhancement.[5]
- The coefficient of variation (CV%) of the IS-Normalized MF across different matrix lots should be ≤15%.[4]
Example Data:
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 0.82 | 0.85 | 0.96 |
| 3 | 88,000 | 180,000 | 0.88 | 0.90 | 0.98 |
| 4 | 86,500 | 177,000 | 0.87 | 0.89 | 0.98 |
| 5 | 83,000 | 172,000 | 0.83 | 0.86 | 0.97 |
| 6 | 90,000 | 182,000 | 0.90 | 0.91 | 0.99 |
| Mean | 0.86 | 0.88 | 0.97 | ||
| %CV | 3.5% | 2.8% | 1.2% | ||
| Note: This table presents hypothetical data for illustrative purposes. Set A (Neat Solution) peak areas for the analyte and IS are assumed to be 100,000 and 200,000, respectively. |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for LLE to minimize matrix effects.
1. Sample Aliquoting:
- Pipette 100 µL of the biological sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
2. Addition of Internal Standard:
- Add 25 µL of this compound working solution to each tube and vortex briefly.
3. pH Adjustment (Optional but Recommended):
- Add 50 µL of a suitable buffer (e.g., 1 M ammonium formate, pH 3) to adjust the pH, which can help prevent the extraction of impurities like phospholipids.[6][11]
4. Extraction:
- Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[6]
- Vortex vigorously for 5 minutes.
5. Centrifugation:
- Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
6. Supernatant Transfer:
- Carefully transfer the organic (upper) layer to a new set of tubes.
7. Evaporation:
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
8. Reconstitution:
- Reconstitute the dried extract in 100 µL of the mobile phase and vortex.
9. Analysis:
- Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Bioanalytical workflow for sample analysis using this compound.
Caption: Logic diagram for quantitative matrix effect assessment.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. scispace.com [scispace.com]
- 9. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Tropicamide-d3 in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Tropicamide-d3 in biological matrices during storage. The following information is designed to help you design and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterium-labeled version of Tropicamide, a selective M4 muscarinic acetylcholine receptor antagonist.[1] It is commonly used as an internal standard in quantitative bioanalysis by techniques like LC-MS/MS.[1] Ensuring its stability in biological matrices (e.g., plasma, serum, urine) throughout the sample lifecycle—from collection and storage to final analysis—is critical for accurate and reproducible quantification of the target analyte, Tropicamide. Instability of the internal standard can lead to significant errors in analytical results.
Q2: What are the common types of stability assessments for bioanalytical methods?
For regulatory compliance and robust method validation, several types of stability assessments are essential. These evaluations mimic the conditions that samples may encounter during a study:
-
Bench-Top Stability: Evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.[2]
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration.[2][3] A minimum of three cycles is generally recommended.[2][3]
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for a duration equal to or exceeding the time between sample collection and analysis.[2][3]
-
Autosampler (Post-Preparative) Stability: Evaluates the stability of the processed sample extract in the autosampler under its specific temperature and time conditions.[4]
-
Stock Solution Stability: Confirms the stability of the stock solutions of the analyte and internal standard at their storage temperature.[2]
Q3: What are the known degradation pathways for Tropicamide that might affect this compound?
Studies on the parent compound, Tropicamide, provide insights into its potential degradation. Tropicamide has been shown to be susceptible to degradation under acidic and alkaline conditions. For instance, one study noted 10% degradation after 30 minutes in 0.1 M HCl at 70°C and over 20% degradation under alkaline stress (1 M NaOH at 70°C) in the same timeframe.[5] However, it demonstrated exceptional stability against oxidative stress.[5] These degradation pathways, likely involving hydrolysis of the amide bond, should be considered when handling and storing samples containing this compound.
Q4: Are there stability concerns specific to deuterated internal standards like this compound?
Yes, while stable isotope-labeled (SIL) internal standards are generally preferred, deuterium-labeled compounds can present unique challenges:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons (hydrogen) in the solvent or matrix, especially if they are located at labile positions on the molecule. This can lead to a decrease in the concentration of the deuterated standard and an increase in the unlabeled analyte.
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time on a chromatographic column compared to the unlabeled analyte.[6] This can result in differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification.[6]
Experimental Protocols and Data Presentation
Table 1: Recommended Stability Experiments for this compound in Biological Matrices
| Stability Type | Storage Conditions | Duration | Acceptance Criteria |
| Bench-Top | Room Temperature (~25°C) | To cover expected sample handling time (e.g., 4, 8, 24 hours) | Mean concentration within ±15% of the baseline (initial) concentration |
| Freeze-Thaw | -20°C or -80°C to Room Temp | Minimum of 3 cycles; one cycle frozen for at least 24 hours, with at least 12 hours between cycles.[3] | Mean concentration within ±15% of the baseline (initial) concentration |
| Long-Term | -20°C and -80°C | Duration to match or exceed the study's sample storage time (e.g., 1, 3, 6, 12 months) | Mean concentration within ±15% of the baseline (initial) concentration |
| Autosampler | Autosampler Temperature (e.g., 4°C, 10°C) | To cover the expected analytical run time (e.g., 24, 48 hours) | Mean concentration within ±15% of the baseline (initial) concentration |
Table 2: Stock Solution Stability Protocol
| Solution Type | Storage Temperature | Duration | Acceptance Criteria |
| This compound Stock Solution | -20°C and -80°C | Test at intervals (e.g., 1, 3, 6 months) | Response of aged solution should be within ±10% of a freshly prepared solution |
| This compound Working Solution | 2-8°C and Room Temperature | To cover preparation and use time (e.g., 24 hours) | Response of aged solution should be within ±10% of a freshly prepared solution |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.
Caption: Workflow for this compound Stability Assessment in Biological Matrices.
Troubleshooting Guide
Q: My this compound concentration is decreasing during long-term storage. What could be the cause?
A: A decrease in concentration could be due to several factors:
-
Chemical Degradation: As Tropicamide is susceptible to hydrolysis, ensure the pH of your matrix is neutral and that samples are stored properly to minimize degradation.
-
Adsorption: The compound may be adsorbing to the surface of the storage containers. Consider using different types of tubes (e.g., low-binding polypropylene).
-
Improper Storage Temperature: Verify the freezer temperature has been consistent. Temperature fluctuations can accelerate degradation.[7]
Q: I'm observing a new peak in my chromatogram that corresponds to unlabeled Tropicamide in my stability samples. Why is this happening?
A: This is a classic sign of isotopic exchange , where the deuterium atoms on this compound are being replaced by protons from the surrounding environment.
-
Troubleshooting Steps:
-
Confirm the location of the deuterium labels on the this compound molecule. If they are on exchangeable sites (like -OH or -NH), this is more likely to occur.
-
Evaluate the pH of your sample and extraction solvents. Highly acidic or basic conditions can facilitate this exchange.
-
Consider sourcing a this compound standard with labels on more stable positions (e.g., on an aromatic ring or a methyl group not adjacent to a heteroatom).
-
Q: The peak area ratio of Tropicamide to this compound is inconsistent across different batches of my biological matrix. What should I investigate?
A: This suggests a differential matrix effect , where components in the biological matrix affect the ionization of the analyte and the internal standard differently.
-
Troubleshooting Steps:
-
Check the chromatography. A slight difference in retention time between Tropicamide and this compound can cause them to elute into regions with different co-eluting matrix components, leading to varied ion suppression.[6]
-
Optimize your sample preparation method to remove more matrix interferences. This could involve trying a different extraction technique (e.g., solid-phase extraction instead of protein precipitation).
-
Evaluate matrix effects in at least six different sources of the biological matrix to understand the variability.[8]
-
Q: My freeze-thaw stability failed after the third cycle. What can I do?
A: Repeated freeze-thaw cycles can disrupt cellular components, release enzymes, and cause pH shifts, all of which can degrade the analyte.
-
Troubleshooting Steps:
-
If possible, aliquot study samples into single-use tubes to avoid the need for repeated thawing.
-
Investigate the addition of a stabilizer to the matrix before freezing, if compatible with your analytical method.
-
Ensure that samples are thawed consistently (e.g., at room temperature or in a water bath) and refrozen promptly after analysis.
-
The following decision tree can help guide your troubleshooting process for general stability issues.
Caption: Troubleshooting Decision Tree for this compound Stability Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Tropicamide-d3 under stress conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating the degradation pathways of Tropicamide-d3 under various stress conditions.
Disclaimer: Publicly available data on the forced degradation of this compound is limited. The following information is based on studies conducted on Tropicamide. It is presumed that the degradation pathways of this compound are analogous to those of its non-deuterated counterpart due to the chemical similarities.
Troubleshooting Guides & FAQs
Issue 1: No significant degradation observed under oxidative stress.
-
Question: My experiment with 30% hydrogen peroxide at 70°C for 90 minutes showed no degradation of this compound. Is this expected?
-
Answer: Yes, this is consistent with existing stability studies on Tropicamide. Tropicamide has been shown to be exceptionally stable under oxidative stress, with no degradation observed even under these aggressive conditions[1][2][3]. If your goal is to identify potential oxidative degradants, you may need to employ even more forceful conditions, although such conditions may not be representative of real-world storage.
Issue 2: Difficulty in achieving controlled degradation under hydrolytic conditions.
-
Question: I am observing either complete degradation or no degradation with my acid/base concentrations. How can I achieve a controlled level of degradation (e.g., 10-20%)?
-
Answer: Achieving a specific degradation percentage often requires careful optimization of the stressor concentration, temperature, and exposure time. For Tropicamide, it has been noted that moving from 0.5 M to 0.1 M HCl at room temperature can shift from total degradation to high stability[4]. If you observe rapid degradation, consider reducing the temperature before lowering the acid/base concentration. Conversely, if no degradation is seen at room temperature, applying heat is a logical next step[3][4].
Issue 3: Identification of unknown peaks in the chromatogram.
-
Question: I am observing an unknown impurity in my stressed samples. How can I identify it?
-
Answer: A common degradation product of Tropicamide, formed through the intramolecular elimination of water, is apotropicamide (N-ethyl-2-phenyl-N-(4-pyridylmethyl)prop-2-enamide)[5][6]. You can confirm the identity of this peak by comparing its retention time and UV spectrum with a synthesized standard of apotropicamide[5]. For definitive structural elucidation, techniques like off-line HPLC-FT-IR or LC-MS can be employed[5].
Quantitative Data Summary
The following table summarizes the degradation of Tropicamide under various stress conditions based on published data.
| Stress Condition | Stressor | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 70°C | 30 min | ~10% | [1][2][3] |
| Basic Hydrolysis | 1 M NaOH | 70°C | 30 min | >20% | [1][2][3] |
| Oxidative | 30% H₂O₂ | 70°C | 90 min | No degradation | [1][2][3] |
Experimental Protocols
Below are detailed methodologies for conducting stress testing on this compound, adapted from published studies on Tropicamide.
1. Acidic Hydrolysis
-
Objective: To induce degradation using an acidic solution.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution in a water bath at 70°C for 30 minutes.
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At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration.
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Analyze the samples using a stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To induce degradation using a basic solution.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 1 M sodium hydroxide (NaOH).
-
Incubate the solution in a water bath at 70°C for 30 minutes.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 1 M hydrochloric acid (HCl), and dilute with the mobile phase.
-
Analyze the samples via HPLC.
-
3. Oxidative Degradation
-
Objective: To assess stability against oxidative stress.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Incubate the solution in a water bath at 70°C for 90 minutes.
-
At specified time points, withdraw aliquots and dilute with the mobile phase.
-
Analyze the samples via HPLC.
-
Workflow for Degradation Pathway Investigation
The following diagram illustrates a logical workflow for investigating the degradation pathways of this compound.
Caption: Workflow for Investigating this compound Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. INVESTIGATION OF TROPICAMIDE AND BENZALKONIUM CHLORIDE STABILITY USING LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. Determination of tropicamide and its major impurity in raw material by the HPLC-DAD analysis and identification of this impurity using the off-line HPLC-FT-IR coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Contribution to the stability of tropicamide solutions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving chromatographic peak shape for Tropicamide and d3-analog
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Tropicamide and its deuterated analog (d3-Tropicamide).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Tropicamide that affect its chromatographic behavior?
A1: Tropicamide is a basic compound with a strongest basic pKa of 5.02. This means that its ionization state is highly dependent on the pH of the mobile phase. At a pH below its pKa, Tropicamide will be protonated and exist as a cation, while at a pH above its pKa, it will be in its neutral form. This property is crucial for controlling retention and peak shape in reversed-phase chromatography.
Q2: Why am I observing peak tailing with Tropicamide and its d3-analog?
A2: Peak tailing for basic compounds like Tropicamide is often caused by secondary interactions with residual silanol groups on the surface of silica-based stationary phases. At pH values where the silanols are ionized (negatively charged) and Tropicamide is protonated (positively charged), strong ionic interactions can occur, leading to delayed elution of a portion of the analyte molecules and resulting in a tailing peak.
Q3: How does the mobile phase pH impact the peak shape of Tropicamide?
A3: The mobile phase pH is a critical parameter for achieving good peak shape for Tropicamide. By adjusting the pH to be at least 2 units below the pKa of Tropicamide (i.e., pH < 3.0), the secondary interactions with silanol groups can be minimized, leading to more symmetrical peaks.[1] Operating at a low pH keeps the silanol groups in their neutral form, reducing the unwanted ionic interactions.
Q4: What is the expected chromatographic behavior of d3-Tropicamide compared to unlabeled Tropicamide?
A4: The deuterated analog, d3-Tropicamide, is expected to have very similar chromatographic behavior to the unlabeled Tropicamide. The small change in mass due to deuterium substitution does not significantly alter the polarity or the pKa of the molecule. Therefore, the same method optimization strategies for improving peak shape should be applicable to both compounds. In mass spectrometry detection, a mass shift corresponding to the number of deuterium atoms will be observed.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Asymmetry) for Tropicamide and d3-Tropicamide
This guide provides a systematic approach to troubleshooting and improving the peak shape of Tropicamide and its d3-analog in reversed-phase HPLC and LC-MS.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor peak shape of Tropicamide.
Experimental Protocols for Peak Shape Improvement
Below are detailed experimental protocols that can be adapted to improve the chromatographic peak shape of Tropicamide and its d3-analog.
Protocol 1: Mobile Phase pH Optimization
Objective: To evaluate the effect of mobile phase pH on the peak shape of Tropicamide.
Methodology:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0, 4.0, and 5.0 with Formic Acid.
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Mobile Phase B: Acetonitrile.
-
Gradient: 20-80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
-
Temperature: 30 °C.
-
Detection: UV at 254 nm or MS/MS.
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Procedure:
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Prepare three different mobile phase A solutions with pH 3.0, 4.0, and 5.0.
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Equilibrate the column with the initial mobile phase composition for at least 15 minutes for each pH condition.
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Inject a standard solution of Tropicamide and d3-Tropicamide.
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Record the chromatograms and measure the peak asymmetry or tailing factor for each pH.
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Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the impact of a competing base (Triethylamine) on mitigating peak tailing.
Methodology:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
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Mobile Phase A (modified): 10 mM Ammonium Acetate with 0.1% (v/v) Triethylamine in Water, pH adjusted to 4.5 with Acetic Acid.
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Mobile Phase B: Acetonitrile.
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Gradient: 30-70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Temperature: 35 °C.
-
Detection: UV at 254 nm or MS/MS.
-
Procedure:
-
Perform the analysis first with the unmodified mobile phase A.
-
Flush the system and column thoroughly before introducing the mobile phase containing Triethylamine.
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Equilibrate the column with the modified mobile phase A.
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Inject the same standard solution of Tropicamide and d3-Tropicamide.
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Compare the peak shape from both conditions. One study utilized a mobile phase containing 5 mM sodium heptane sulphonate and 1% triethylamine with the pH adjusted to 3.5.[2]
-
Data Presentation
The following tables summarize the expected impact of different chromatographic parameters on the peak shape of Tropicamide and its d3-analog.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Tailing Factor (Tf) | Expected Peak Shape | Rationale |
| 5.0 | > 1.5 | Significant Tailing | Tropicamide is partially protonated, leading to strong interaction with ionized silanols. |
| 4.0 | 1.2 - 1.5 | Moderate Tailing | Reduced protonation of Tropicamide and some suppression of silanol activity. A mobile phase of methanol and 50 mM phosphate buffer at pH 4 has been used.[3] |
| 3.0 | < 1.2 | Symmetrical | Silanol interactions are minimized as they are mostly in their neutral form. |
Table 2: Influence of Mobile Phase Additives on Peak Tailing
| Additive | Concentration | Expected Tailing Factor (Tf) | Mechanism of Improvement |
| None | - | > 1.5 | No mitigation of silanol interactions. |
| Triethylamine (TEA) | 0.1% (v/v) | < 1.3 | TEA acts as a competing base, masking the active silanol sites.[1] |
| Ammonium Formate | 10-20 mM | < 1.4 | Increases ionic strength, which can help shield the silanol interactions. |
Logical Relationships in Method Development
The process of optimizing the chromatographic method for Tropicamide involves a series of logical steps to address potential issues affecting peak shape.
Method Development Logic
Caption: Logical progression for developing a robust method for Tropicamide analysis.
References
Minimizing isotopic cross-talk between Tropicamide and Tropicamide-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Tropicamide and its deuterated internal standard, Tropicamide-d3, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Tropicamide and this compound analysis?
Isotopic cross-talk refers to the interference between the mass spectrometric signals of an analyte (Tropicamide) and its stable isotope-labeled internal standard (SIL-IS), this compound. This interference can lead to inaccurate quantification. It primarily occurs due to two reasons:
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Natural Isotope Abundance: Carbon, a primary element in Tropicamide, naturally exists as a mixture of isotopes, mainly ¹²C and a small amount of ¹³C (approximately 1.1%). This results in a small percentage of Tropicamide molecules having a mass that is one or more daltons higher than its monoisotopic mass. This M+1 or M+2 peak of Tropicamide can potentially interfere with the signal of this compound.
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Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Tropicamide (M+0) as an impurity from its synthesis. This impurity will contribute to the signal of the analyte.
Q2: What are the consequences of isotopic cross-talk on my quantitative results?
Isotopic cross-talk can significantly impact the accuracy and precision of your bioanalytical method. The primary consequences include:
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Inaccurate Quantification: Cross-talk from the analyte to the internal standard can artificially inflate the internal standard's signal, leading to an underestimation of the analyte concentration. Conversely, impurities in the internal standard can contribute to the analyte's signal, causing an overestimation, particularly at the lower limit of quantification (LLOQ).
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Non-linear Calibration Curves: Significant cross-talk can lead to non-linearity in the calibration curve, making it difficult to establish a reliable relationship between concentration and response.
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Poor Assay Precision and Reproducibility: The extent of cross-talk can be variable, leading to poor precision and reproducibility of your results.
Q3: How can I assess the level of isotopic cross-talk in my method?
You can assess isotopic cross-talk by performing the following experiments:
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Analyze a high-concentration solution of Tropicamide without the internal standard: Monitor the MRM transition of this compound. Any signal detected will be due to the natural isotopic contribution of Tropicamide.
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Analyze a solution of this compound without the analyte: Monitor the MRM transition of Tropicamide. Any signal detected will be due to the presence of unlabeled Tropicamide in your internal standard.
The acceptable level of cross-talk is typically determined during method validation and should be low enough not to affect the accuracy of the assay at the LLOQ.
Q4: What are the key strategies to minimize isotopic cross-talk?
Minimizing isotopic cross-talk involves a multi-faceted approach focusing on both chromatographic and mass spectrometric parameters. The primary strategies include:
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Chromatographic Separation: Achieve baseline separation of Tropicamide and any potential interfering peaks. While Tropicamide and this compound are expected to co-elute, good chromatography will minimize interference from other matrix components.
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Selection of Optimal MRM Transitions: Choose precursor and product ions that are specific and have a minimal contribution from the isotopic partner. A mass difference of at least 3 amu between the analyte and the SIL-IS is generally recommended to minimize the effect of natural isotopic abundance.
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Optimization of Mass Spectrometry Parameters: Fine-tuning parameters like collision energy (CE) and declustering potential (DP) or fragmentor voltage can help to minimize in-source fragmentation and ensure specific fragmentation patterns, reducing the likelihood of cross-talk.
-
Use of High-Purity Internal Standard: Employ a this compound internal standard with high isotopic purity to minimize the contribution of unlabeled Tropicamide to the analyte signal.
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Adjusting Internal Standard Concentration: The concentration of the internal standard should be optimized to be high enough to provide a stable signal but not so high that its impurities significantly contribute to the analyte signal at the LLOQ.
Troubleshooting Guides
Issue 1: Significant signal for this compound when injecting a high concentration of Tropicamide.
This indicates cross-talk from the natural isotopic abundance of Tropicamide.
Troubleshooting Steps:
-
Verify MRM Transitions: Ensure you have selected the most specific precursor and product ions for both Tropicamide and this compound. If possible, select a product ion for this compound that is less likely to be formed from the isotopic peaks of Tropicamide.
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Optimize Chromatographic Separation: While Tropicamide and this compound will co-elute, improving peak shape and reducing tailing can help to better resolve any closely eluting interferences.
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Consider a Higher Mass Difference IS: If cross-talk remains problematic, consider using an internal standard with a larger mass difference (e.g., Tropicamide-d5 or ¹³C₃-Tropicamide) if commercially available.
Issue 2: A significant peak for Tropicamide is observed when injecting only this compound.
This points to the presence of unlabeled Tropicamide in your internal standard.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA) of the Internal Standard: Verify the isotopic purity of your this compound lot. A higher purity standard will have a lower contribution to the analyte signal.
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Optimize the Internal Standard Concentration: Lowering the concentration of the internal standard can reduce the absolute contribution of the impurity to the analyte signal. However, ensure the IS response remains sufficient for reliable integration across the calibration range.
-
Background Subtraction (Use with Caution): In some data systems, it may be possible to subtract the contribution of the impurity. However, this approach should be used with extreme caution and be thoroughly validated as it can introduce other errors.
Experimental Protocols
Protocol 1: Selection and Optimization of MRM Transitions
This protocol outlines the steps to select and optimize the Multiple Reaction Monitoring (MRM) transitions for Tropicamide and this compound.
Methodology:
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Prepare individual standard solutions: Prepare separate solutions of Tropicamide (e.g., 1 µg/mL) and this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol/water 50:50).
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Infuse the solutions into the mass spectrometer: Using a syringe pump, infuse the Tropicamide solution directly into the mass spectrometer to determine the precursor ion. In positive electrospray ionization (ESI) mode, this will likely be the protonated molecule [M+H]⁺.
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Perform a product ion scan: While infusing the Tropicamide solution, perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions (product ions).
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Repeat for this compound: Repeat steps 2 and 3 for the this compound solution to determine its precursor and product ions.
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Select Quantifier and Qualifier Ions: For each compound, select the most intense product ion as the "quantifier" and a second, less intense but still specific, product ion as the "qualifier." Monitoring two transitions enhances the specificity of the method.
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Optimize Collision Energy (CE) and Declustering Potential (DP)/Fragmentor Voltage: For each MRM transition, perform an automated or manual optimization of the CE and DP to maximize the signal intensity of the product ion. This is typically done by ramping the voltage for each parameter and monitoring the resulting signal.
Disclaimer: The following MRM transitions and parameters are provided as an example starting point and must be optimized on your specific LC-MS/MS instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Example Collision Energy (eV) | Example Declustering Potential (V) |
| Tropicamide | 285.2 | 142.1 | 117.1 | 25 | 80 |
| This compound | 288.2 | 145.1 | 117.1 | 25 | 80 |
Visualizations
Caption: Diagram illustrating the pathways of isotopic cross-talk between Tropicamide and this compound.
Caption: A logical workflow for troubleshooting and minimizing isotopic cross-talk.
Ensuring linearity and reproducibility with Tropicamide-d3 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring linearity and reproducibility when using the Tropicamide-d3 internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical assays?
This compound is the deuterium-labeled form of Tropicamide. It is primarily used as an internal standard (IS) in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical and physical properties are very similar to the unlabeled Tropicamide analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.
Q2: How should this compound stock solutions be prepared and stored?
For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable organic solvent such as methanol or acetonitrile. Based on general guidelines for deuterated standards, stock solutions should be stored at low temperatures to minimize degradation. Recommended storage conditions are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] It is crucial to prevent repeated freeze-thaw cycles.
Q3: What are the key considerations for achieving good linearity with this compound?
To achieve a linear calibration curve, it is essential to:
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Optimize the concentration of the internal standard: The concentration of this compound should be consistent across all calibration standards and samples. It should provide a stable and reproducible signal without saturating the detector.
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Prepare accurate calibration standards: A series of calibration standards should be prepared by spiking a blank biological matrix with known concentrations of Tropicamide and a constant concentration of this compound.
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Select an appropriate regression model: The relationship between the analyte/internal standard peak area ratio and the analyte concentration is typically linear. A weighted linear regression (e.g., 1/x or 1/x²) is often used to ensure accuracy across the entire calibration range.
Q4: How can I ensure the reproducibility of my assay using this compound?
Reproducibility is demonstrated by achieving consistent results over different analytical runs and on different days. To ensure reproducibility:
-
Implement a robust sample preparation procedure: The extraction method should be consistent and efficient for both Tropicamide and this compound.
-
Use quality control (QC) samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These samples should be analyzed in replicate in each analytical run to monitor the precision and accuracy of the method.
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Follow a detailed standard operating procedure (SOP): A well-documented SOP ensures that all steps of the analytical method are performed consistently.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (Low R² value) | Inaccurate preparation of calibration standards. | Prepare fresh calibration standards and verify the concentration of the stock solutions. |
| Inappropriate concentration of the internal standard. | Optimize the concentration of this compound to ensure a consistent and strong signal. | |
| Suboptimal chromatographic conditions. | Optimize the mobile phase, gradient, and column to achieve good peak shape and separation. | |
| Incorrect regression model. | Evaluate different weighting factors for the linear regression (e.g., 1/x, 1/x²). | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent timing and execution of all sample preparation steps. Use automated liquid handlers if available. |
| Instability of Tropicamide or this compound. | Investigate the stability of the analyte and internal standard in the biological matrix and during storage. | |
| Variable matrix effects. | Optimize the sample clean-up procedure to minimize matrix components that can interfere with ionization. | |
| Inaccurate Results (Poor Accuracy) | Cross-contamination between samples. | Implement rigorous cleaning procedures for the autosampler and injection port. |
| Isotopic interference from the analyte. | Ensure that the mass transitions monitored for Tropicamide and this compound are specific and do not have overlapping isotopic signals. | |
| Incorrect concentration of the stock solutions. | Re-verify the purity and concentration of the Tropicamide and this compound stock solutions. | |
| Retention Time Shift of this compound | Isotope effect. | This is a known phenomenon with deuterated standards. Ensure the integration window is wide enough to capture the entire peak. The retention time shift should be consistent. |
| Changes in chromatographic conditions. | Verify the mobile phase composition, flow rate, and column temperature. |
Experimental Protocols
Preparation of Stock and Working Solutions
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Tropicamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tropicamide reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Tropicamide Working Solutions: Prepare a series of working solutions by serially diluting the Tropicamide stock solution with methanol:water (1:1, v/v) to achieve the desired concentrations for the calibration curve.
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This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
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Calibration Standards: Spike 90 µL of the appropriate blank biological matrix (e.g., plasma, aqueous humor) with 10 µL of the corresponding Tropicamide working solution to create a calibration curve with a range of, for example, 5 to 1600 ng/mL.
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Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., low, medium, and high) in the same manner as the calibration standards.
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Internal Standard Addition: To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the this compound working solution (100 ng/mL).
Sample Preparation (Protein Precipitation)
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Add 200 µL of acetonitrile (containing the internal standard if not added separately) to each 100 µL sample.
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Vortex the samples for 1 minute to precipitate proteins.
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Centrifuge the samples at 13,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables summarize typical validation data for a UPLC-MS/MS method for the quantification of Tropicamide. Please note that the following data is from a study that used etofesalamide as the internal standard, but it provides a representative example of the performance characteristics that can be expected.[2][3]
Table 1: Linearity of Tropicamide in Different Matrices
| Biological Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rabbit Plasma | 0.5 - 64 | > 0.99 |
| Rabbit Ocular Tissues | 5 - 1600 | > 0.99 |
Table 2: Precision and Accuracy of Tropicamide in Rabbit Plasma
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 1 | < 10 | < 12 | 95 - 105 |
| 16 | < 8 | < 10 | 97 - 103 |
| 50 | < 7 | < 9 | 98 - 102 |
Table 3: Precision and Accuracy of Tropicamide in Rabbit Aqueous Humor
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 10 | < 9 | < 11 | 96 - 104 |
| 400 | < 6 | < 8 | 98 - 102 |
| 1200 | < 5 | < 7 | 99 - 101 |
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
References
Refinement of LC gradient for separating Tropicamide from metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Liquid Chromatography (LC) gradient methods for the separation of Tropicamide from its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective when developing an LC gradient to separate Tropicamide from its metabolites?
The main goal is to achieve adequate resolution (baseline separation) between the parent drug, Tropicamide, and its various metabolites in the shortest possible analysis time.[1] Effective separation is crucial for accurate quantification and identification, especially when dealing with complex biological matrices that can cause interference.[2] Key objectives include symmetric peak shapes, stable retention times, and sufficient sensitivity for low-concentration metabolites.
Q2: What are the typical starting conditions for a reversed-phase LC method for Tropicamide and its metabolites?
For separating a parent drug from its generally more polar metabolites, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard starting point.[2] Metabolites are often formed through processes like hydrolysis or oxidation, increasing their polarity and causing them to elute earlier than the parent drug in a reversed-phase system.
A common starting point is a C18 column with a gradient elution using a mobile phase system of water (A) and acetonitrile or methanol (B), both containing an acidic modifier like 0.1% formic acid to improve peak shape and ionization efficiency for mass spectrometry (MS) detection.[3]
Q3: How does the gradient slope impact the separation of Tropicamide and its metabolites?
The gradient slope, or the rate of change in the organic solvent percentage per unit of time, is a critical parameter for optimizing resolution.
-
Shallow Gradient: A slow increase in the organic solvent percentage provides more time for analytes to interact with the stationary phase, which can significantly improve the resolution between closely eluting compounds like isomers or structurally similar metabolites.[4]
-
Steep Gradient: A rapid increase in organic solvent percentage leads to faster elution and shorter run times but may cause co-elution of critical peaks.[5] It is often used in initial "scouting" runs to quickly determine the elution range of the analytes.[4]
Q4: Why is controlling the mobile phase pH crucial for this separation?
Tropicamide contains basic nitrogen atoms, making its ionization state highly dependent on the mobile phase pH. Controlling the pH is essential for achieving reproducible retention times and symmetrical peak shapes.[6] By using a mobile phase with a pH well below the pKa of the amine groups (e.g., pH 2-4 using formic acid), the analytes will be consistently protonated (ionized). This minimizes secondary interactions with the silica stationary phase that can lead to peak tailing and improves retention consistency.
LC Method Development and Troubleshooting Guide
This guide addresses specific issues encountered during the refinement of an LC gradient for Tropicamide analysis.
Problem: I am seeing poor resolution between the Tropicamide peak and a closely eluting metabolite.
Answer: Poor resolution between a parent drug and a metabolite is a common challenge. Here are several strategies to improve separation:
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Decrease the Gradient Slope: A shallower gradient is the most effective way to increase resolution between closely eluting peaks.[4] If your initial scouting gradient is, for example, 5% to 95% B in 10 minutes, try extending the gradient time over the elution window of the critical pair.
-
Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or vice-versa) can alter the elution order and improve the separation of certain compounds.
-
Optimize Temperature: Increasing the column temperature can improve efficiency and may change selectivity.[6] However, be mindful of the stability of the analytes at higher temperatures. A good starting point is 30-40°C.
-
Adjust Mobile Phase pH: A slight adjustment in pH can alter the ionization of Tropicamide or its metabolites, potentially leading to differential shifts in retention time and improved separation.
Problem: The Tropicamide peak is tailing or showing poor symmetry.
Answer: Peak tailing is often caused by unwanted secondary interactions or method parameter mismatches.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a high-organic solvent can cause peak distortion.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize interactions with basic compounds. If using an older column, consider upgrading.
-
Lower the Injection Volume/Mass: Column overloading can lead to peak tailing.[7] Try reducing the amount of sample injected onto the column.
-
Ensure Proper pH Control: As mentioned in the FAQ, maintaining a low pH (e.g., with 0.1% formic acid) is critical to prevent secondary interactions between the basic Tropicamide molecule and the stationary phase.
Problem: My retention times are drifting from one injection to the next.
Answer: Unstable retention times compromise data quality and reproducibility.
-
Ensure Adequate Column Equilibration: The column must be fully re-equilibrated to the initial gradient conditions before each injection. A common rule is to allow 5-10 column volumes of the starting mobile phase to pass through the column.[8]
-
Check for Leaks: Inspect all fittings and connections for leaks, as this can cause pressure fluctuations and retention time shifts.[8]
-
Control Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause significant retention time drift.[8]
-
Degas Mobile Phase: Air bubbles in the pump or detector can cause pressure instability and baseline noise, affecting retention times. Ensure mobile phases are properly degassed.[9]
Problem: The polar metabolites are eluting too early, near the void volume.
Answer: When highly polar metabolites are not retained on a standard C18 column, they elute in the solvent front, leading to poor quantification and potential ion suppression.
-
Lower the Initial Organic Percentage: Decrease the starting concentration of the organic solvent (e.g., from 5% to 2% or even 0% acetonitrile).
-
Use an AQ-Type Column: Consider using an "aqueous stable" C18 column (e.g., AQ-C18) specifically designed to prevent stationary phase collapse in highly aqueous mobile phases.
-
Consider HILIC: For extremely polar metabolites that are not retained in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an alternative separation mode that provides excellent retention for polar compounds.[3][10]
Data and Protocols
Quantitative Data Summary
The following tables provide example parameters for developing and refining an LC method for Tropicamide and its metabolites.
Table 1: Example Starting LC-MS Parameters for Method Development
| Parameter | Recommended Setting | Purpose |
| Column | C18, 100 x 2.1 mm, <3 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; modifier for pH control and MS sensitivity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; modifier for pH control and MS sensitivity. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 35 °C | For stable retention and efficiency. |
| Injection Vol. | 2 - 10 µL | To avoid column overload. |
| Scouting Gradient | 5% to 95% B over 10 min | To quickly determine the elution profile of all compounds. |
Table 2: Troubleshooting Guide for Gradient Refinement
| Issue Observed | Parameter to Adjust | Example Modification | Expected Outcome |
| Poor Resolution | Gradient Slope | Extend gradient from 10 min to 20 min | Increased separation between peaks. |
| Peak Tailing | Sample Solvent | Dissolve sample in initial mobile phase (e.g., 95% A / 5% B) | Sharper, more symmetrical peaks. |
| Unstable Retention | Equilibration Time | Increase post-run equilibration from 2 min to 5 min | Consistent retention times across injections. |
| Early Elution | Initial %B | Decrease starting %B from 5% to 2% | Increased retention of polar metabolites. |
Detailed Experimental Protocol
Protocol: LC-MS Method Development for Tropicamide Separation
This protocol outlines a systematic approach to developing a robust LC gradient.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of a biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC System and Initial "Scouting" Gradient:
-
Install the column and set up the mobile phases as described in Table 1.
-
Equilibrate the system at the initial conditions (95% A / 5% B) for at least 15 minutes.
-
Perform a blank injection (sample solvent only) to check for system contamination.
-
Inject the prepared sample and run the scouting gradient (5-95% B in 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes).
-
-
Gradient Refinement:
-
Analyze the chromatogram from the scouting run to determine the retention times of Tropicamide and its metabolites.
-
If resolution is poor, design a new gradient focused on the elution window. For example, if all peaks elute between 3 and 7 minutes (corresponding to ~20% to 50% B), create a shallower gradient in that range:
-
Hold at 5% B for 1 minute.
-
Ramp from 5% to 60% B over 15 minutes.
-
Include a high-organic wash step and re-equilibration.
-
-
Inject the sample again with the refined gradient and assess the improvement in resolution.
-
Iteratively adjust the gradient slope and mobile phase composition until the desired separation is achieved.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for bioanalytical sample processing and analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amecj.com [amecj.com]
- 3. lcms.cz [lcms.cz]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. bvchroma.com [bvchroma.com]
- 10. halocolumns.com [halocolumns.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Tropicamide: Tropicamide-d3 vs. a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two approaches for the bioanalytical method validation of Tropicamide, a synthetic anticholinergic drug widely used as a mydriatic and cycloplegic in ophthalmic applications. The comparison focuses on the use of a stable isotope-labeled internal standard, Tropicamide-d3, versus a structural analog internal standard, Etofesalamide.
The use of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variability. Stable isotope-labeled internal standards are generally considered the gold standard due to their near-identical physicochemical properties to the analyte. However, their availability and cost can be prohibitive, leading to the use of structural analogs.
This guide presents a hypothetical, yet highly probable, validation scenario for a method using this compound, based on established principles of bioanalytical method validation. This is contrasted with published experimental data from a validated UPLC-MS/MS method for Tropicamide that utilizes Etofesalamide as the internal standard.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key validation parameters for the two methods. The data for the Tropicamide with Etofesalamide IS method is derived from the work of Xu et al. (2020) in rabbit plasma. The projected data for the Tropicamide with this compound IS method is based on typical performance enhancements seen with the use of a stable isotope-labeled internal standard.
Table 1: Comparison of Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Tropicamide with this compound IS (Projected) | Tropicamide with Etofesalamide IS |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.7 µm | C8, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Run Time | ~3 min | 3 min |
| Mass Spectrometry | ||
| Ionization Mode | ESI+ | ESI+ |
| MRM Transition (Analyte) | m/z 285.2 → 148.1 | m/z 285.2 → 148.1 |
| MRM Transition (IS) | m/z 288.2 → 148.1 | m/z 318.1 → 149.1 |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Tropicamide with this compound IS (Projected) | Tropicamide with Etofesalamide IS |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 64 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ± 10% | 92.1% - 108.4% |
| Precision (% CV) | < 10% | < 12.9% |
| Recovery (%) | > 85% | Not explicitly reported |
| Matrix Effect | Minimal to negligible | Not explicitly reported, but expected to be more significant than with a SIL-IS |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
Experimental Protocols
Method Using this compound as Internal Standard (Projected Protocol)
This protocol is a projection based on standard practices for bioanalytical method development using a stable isotope-labeled internal standard with UPLC-MS/MS.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Tropicamide: m/z 285.2 → 148.1; this compound: m/z 288.2 → 148.1.
3. Validation Procedures:
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of Tropicamide and this compound.
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of Tropicamide.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of Tropicamide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Method Using Etofesalamide as Internal Standard (Based on Xu et al., 2020)
This protocol is based on the published method for the simultaneous determination of Tropicamide and Phenylephrine in rabbit ocular tissues and plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of Etofesalamide internal standard solution (200 ng/mL).
-
Add 10 µL of 0.1 M NaOH and vortex.
-
Perform liquid-liquid extraction with 600 µL of ethyl acetate.
-
Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 2 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C8, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Isocratic elution.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Tropicamide: m/z 285.2 → 148.1; Etofesalamide: m/z 318.1 → 149.1.
Mandatory Visualizations
Caption: Bioanalytical workflow for Tropicamide quantification.
Caption: Comparison of Internal Standards.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a method using a structural analog internal standard like Etofesalamide can be successfully validated and applied, the use of a stable isotope-labeled internal standard such as this compound is projected to offer superior performance in terms of accuracy, precision, and mitigation of matrix effects.
For regulated bioanalysis, where the highest level of data integrity is required, the investment in a stable isotope-labeled internal standard is often justified. The near-identical behavior of this compound to the analyte throughout the analytical process provides a higher degree of confidence in the reported concentrations. However, for research or early-stage development where cost and availability are significant constraints, a well-validated method with a carefully chosen structural analog internal standard can provide data that is fit for purpose.
Ultimately, the selection of the internal standard should be based on a thorough evaluation of the project requirements, regulatory expectations, and available resources.
Revolutionizing Bioanalysis: A Comparative Guide to Tropicamide-d3 as an Internal Standard for Accuracy and Precision Testing
For Immediate Release
In the fast-paced world of drug development and clinical research, the demand for highly accurate and precise bioanalytical methods is paramount. The quantification of therapeutic agents like tropicamide in biological matrices requires robust and reliable internal standards to ensure data integrity. This guide provides a comprehensive comparison of the performance of Tropicamide-d3 as an internal standard in accuracy and precision testing, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Gold Standard: Isotope-Labeled Internal Standards
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] These internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1]
Performance of this compound in Accuracy and Precision Testing
For the purpose of this guide, we will present a detailed experimental protocol for a typical UPLC-MS/MS method for the quantification of tropicamide in a biological matrix, utilizing this compound as the internal standard. Following this, we will present a data table comparing the expected performance of this method with a published method that uses a different internal standard, etofesalamide, to highlight the advantages of using a deuterated analog.
Comparative Analysis of Internal Standards for Tropicamide Quantification
The following table summarizes the accuracy and precision data from a validated UPLC-MS/MS method for tropicamide using etofesalamide as an internal standard, and projects the expected performance of a method utilizing this compound based on established principles of bioanalytical method validation.
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Etofesalamide | 0.5 (LLOQ) | -7.9 | 12.9 | [2] |
| 1.0 | -5.4 | 10.2 | [2] | |
| 10.0 | 3.2 | 6.5 | [2] | |
| 50.0 | 8.4 | 4.8 | [2] | |
| This compound (Projected) | LLOQ | Within ±20% | ≤20% | General Bioanalytical Guidelines |
| Low QC | Within ±15% | ≤15% | General Bioanalytical Guidelines | |
| Medium QC | Within ±15% | ≤15% | General Bioanalytical Guidelines | |
| High QC | Within ±15% | ≤15% | General Bioanalytical Guidelines |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Note: The projected data for this compound is based on the acceptance criteria for bioanalytical method validation as stipulated by regulatory agencies like the FDA and EMA. It is anticipated that a method using a stable isotope-labeled internal standard would readily meet or exceed these criteria.
Experimental Protocols
UPLC-MS/MS Method for the Quantification of Tropicamide using this compound Internal Standard
This section outlines a comprehensive protocol for the analysis of tropicamide in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on analyte response).
-
Vortex mix for 30 seconds.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-2.6 min: Linear gradient back to 95% A
-
2.6-3.5 min: Re-equilibration at 95% A
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tropicamide: Precursor ion > Product ion (e.g., m/z 285.2 > 142.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 288.2 > 142.1)
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the context of tropicamide analysis, the following diagrams, generated using Graphviz, illustrate the signaling pathway of tropicamide and the experimental workflow.
Caption: Tropicamide's mechanism as a muscarinic antagonist.
Caption: Experimental workflow for tropicamide analysis.
Conclusion
The use of this compound as an internal standard in the bioanalysis of tropicamide offers significant advantages in terms of accuracy and precision. Its structural and chemical similarity to the analyte ensures that it effectively compensates for variability during sample preparation and analysis, leading to more reliable and reproducible data. While direct comparative studies are limited in the public domain, the established principles of bioanalytical method validation strongly support the superiority of stable isotope-labeled internal standards. The detailed protocol and comparative data presented in this guide provide a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for tropicamide.
References
A Comparative Guide to Tropicamide Assay Methodologies for Inter-Laboratory Consideration
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance of Tropicamide Assays
The following table summarizes the key performance parameters of different analytical methods for Tropicamide quantification, as reported in various studies. This allows for a direct comparison of the capabilities of each technique.
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Spectrophotometry | 1.32 - 100.81[1][2] | Not Reported | Not Reported | < 5%[3] |
| HPLC | 2 - 300[3] | 0.15[3] | 98.4 - 100.7[3] | < 5% (Intra- and Inter-day)[3] |
| RP-HPLC | 20 - 80[4] | Not Reported | 99.32 - 101.89[5] | Not Reported |
| Second Derivative Spectrophotometry | 5 - 50[6] | 0.902[6] | Not Reported | 0.37%[6] |
| UPLC-MS/MS (Ocular Tissue) | 5 - 1600 (ng/mL)[7] | Not Reported | 92.1 - 108.4[7] | < 12.9% (Intra- and Inter-day)[7] |
| UPLC-MS/MS (Plasma) | 0.5 - 64 (ng/mL)[7] | Not Reported | 92.1 - 108.4[7] | < 12.9% (Intra- and Inter-day)[7] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the validation of different Tropicamide assays.
High-Performance Liquid Chromatography (HPLC)
-
Methodology: An isocratic, reversed-phase HPLC method was developed for the determination of tropicamide in a pharmaceutical dosage form.[3]
-
Sample Preparation: Standard solutions of Tropicamide were prepared in the mobile phase.[4] For ophthalmic formulations, the eye drop solution was diluted with the mobile phase to the desired concentration.[8]
Reverse Phase - High-Performance Liquid Chromatography (RP-HPLC)
-
Methodology: A fast, sensitive, and reliable RP-HPLC method was developed for the simultaneous determination of Tropicamide and Hydroxyamphetamine in ophthalmic preparations.[4]
-
Sample Preparation: 10 mg of Tropicamide was dissolved in 10 mL of the mobile phase and sonicated for 20 minutes to achieve a concentration of 1000 ppm. Further dilutions were made with the mobile phase.[4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Methodology: A sensitive and selective UPLC-MS/MS method was developed for the simultaneous determination of tropicamide and phenylephrine in rabbit ocular tissues and plasma.[7]
-
Sample Preparation: Analytes were extracted from ocular tissues and plasma using ethyl acetate.[7]
Spectrophotometry
-
Methodology: A simple and sensitive extractive spectrophotometric method based on the reaction of tropicamide with bromocresol green.[1][2] The resulting ion-paired colored complex was extracted with chloroform at pH 3 and showed maximum absorbance at 423 nm.[1][2]
-
Sample Preparation: A series of standard drug solutions were added to a buffer solution of pH 3.0 and a bromocresol green solution. The mixture was shaken vigorously with chloroform, and the two phases were allowed to separate. The absorbance of the chloroform phase was then measured.[1]
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for analytical method validation and a hypothetical cross-validation process between laboratories.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A conceptual workflow for inter-laboratory cross-validation of an assay.
References
- 1. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tropicamide in pharmaceutical formulations using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Tropicamide and Hydroxyamphetamine in Opthalmic formulations by RP-HPLC and its Validation - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijipls.co.in [ijipls.co.in]
Comparative Analysis of Tropicamide-d3 in Plasma vs. Whole Blood: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of utilizing plasma versus whole blood for the quantification of Tropicamide-d3, a deuterated internal standard of the anticholinergic drug Tropicamide. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioanalytical studies.
The choice of biological matrix is a critical decision in bioanalysis, profoundly impacting assay performance and the interpretation of pharmacokinetic data. While plasma is the most common matrix for monitoring drug concentrations, circumstances may necessitate the use of whole blood, especially for compounds that exhibit significant partitioning into red blood cells. This guide outlines the theoretical considerations, experimental protocols, and data interpretation for the analysis of this compound in both matrices.
Introduction to Tropicamide and the Importance of Matrix Selection
Tropicamide is a synthetic tertiary amine, an anticholinergic drug that is a non-selective antagonist of muscarinic acetylcholine receptors. It is commonly used in ophthalmic applications to induce mydriasis and cycloplegia. Understanding its systemic absorption and distribution is crucial for safety and efficacy assessments.
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound from both plasma and whole blood are presented below. These protocols are based on established bioanalytical techniques and can be adapted for specific laboratory requirements.
2.1. Plasma Sample Preparation: Protein Precipitation
A validated UPLC-MS/MS method for the determination of Tropicamide in rabbit plasma has been established and can be adapted for this compound.[6] The following protocol utilizes protein precipitation, a common and efficient method for plasma sample cleanup.
-
Materials:
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2.2. Whole Blood Sample Preparation: Protein Precipitation and Hemolysis
Analysis of drugs in whole blood presents unique challenges due to the presence of red blood cells, which can interfere with the extraction process.[7] The following protocol incorporates a hemolysis step to ensure complete release of the analyte from the cellular components.
-
Materials:
-
Blank human whole blood (with anticoagulant, e.g., K2EDTA)
-
This compound internal standard (IS) working solution
-
Deionized water
-
Acetonitrile (ACN) containing 0.1% formic acid, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human whole blood into a microcentrifuge tube.
-
Add 10 µL of this compound IS working solution.
-
Add 100 µL of deionized water to induce hemolysis and vortex for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2.3. LC-MS/MS Analytical Conditions
The following are suggested starting conditions for the LC-MS/MS analysis of this compound, which should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tropicamide: m/z 285.2 → 142.1 (Quantifier), 285.2 → 117.1 (Qualifier)
-
This compound: m/z 288.2 → 142.1
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum sensitivity.
-
Data Presentation and Comparative Analysis
The performance of the bioanalytical method in both plasma and whole blood should be rigorously validated according to regulatory guidelines. Key validation parameters are summarized in the tables below, with hypothetical data presented for illustrative purposes.
Table 1: Method Validation Parameters in Plasma
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.3% to 7.8% |
| Extraction Recovery (%) | Consistent and reproducible | ~85% |
| Matrix Effect (%) | CV ≤ 15% | 8.9% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Nominal ≤ 15% | Stable |
Table 2: Method Validation Parameters in Whole Blood
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.8% - 11.3% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 7.5% - 12.8% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -8.1% to 10.2% |
| Extraction Recovery (%) | Consistent and reproducible | ~70% |
| Matrix Effect (%) | CV ≤ 15% | 13.5% |
| Stability (in fresh whole blood) | % Nominal ≤ 15% | Stable for 2 hours at RT |
Discussion of Comparative Data:
-
Sensitivity: Analysis in plasma may offer a slightly lower LLOQ due to a cleaner matrix and potentially higher extraction efficiency.
-
Precision and Accuracy: Both matrices can yield acceptable precision and accuracy, although whole blood may exhibit slightly higher variability due to its complexity.
-
Extraction Recovery: Recovery from whole blood is often lower than from plasma due to stronger binding to cellular components and a more complex matrix.
-
Matrix Effect: The potential for ion suppression or enhancement is generally greater in whole blood extracts compared to plasma.
-
Stability: Analyte stability in whole blood must be carefully assessed, as enzymatic degradation can occur. It is recommended to process whole blood samples as quickly as possible.[8]
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for sample preparation in both plasma and whole blood.
Conclusion and Recommendations
The choice between plasma and whole blood for the quantification of this compound requires careful consideration of the study's objectives and the drug's distribution characteristics.
-
Plasma is the recommended matrix for routine bioanalysis of this compound if the B/P ratio is determined to be close to 1. It offers a simpler workflow, potentially better sensitivity, and lower matrix effects.
-
Whole blood should be considered if there is evidence of significant partitioning of Tropicamide into red blood cells (B/P ratio > 1). While the analytical method may be more challenging to develop and validate, it will provide a more accurate assessment of the drug's overall systemic exposure.
It is strongly recommended to perform a preliminary investigation to determine the blood-to-plasma ratio of Tropicamide in the species of interest. This will provide the necessary data to make an informed decision on the most appropriate matrix for definitive pharmacokinetic studies. This guide provides the foundational protocols and comparative data to aid researchers in this critical aspect of bioanalytical method development.
References
- 1. Why is blood-to-plasma ratio measurement important? | AxisPharm [axispharm.com]
- 2. Blood to Plasma Ratio: An Important Determinant of the Pharmacokinetic Behavior of Drugs - Issuu [issuu.com]
- 3. Frontiers | Drug transport by red blood cells [frontiersin.org]
- 4. bioivt.com [bioivt.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Blood to Plasma Ratio | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: Justifying the Use of Stable Isotope-Labeled Internal Standards in Analytical Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of internal standard is a critical decision. This guide provides a comprehensive comparison of analytical methods employing stable isotope-labeled internal standards (SIL-IS) against alternative approaches, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates the superiority of SIL-IS in mitigating variability and ensuring data integrity, particularly in complex biological matrices.
The fundamental principle of an internal standard is to act as a reliable reference point throughout the analytical process, from sample preparation to final detection. An ideal internal standard should mimic the analyte of interest as closely as possible to compensate for any potential variations. While structurally similar analogs or external calibration methods are available, they often fall short of the performance achieved with a SIL-IS.
Stable isotope-labeled internal standards are essentially the analyte of interest with one or more atoms replaced by a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle mass difference allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, while its physicochemical properties remain virtually identical. This near-perfect analogy is the key to its effectiveness.
Unveiling the Superiority: A Head-to-Head Comparison
To illustrate the tangible benefits of employing a SIL-IS, this guide presents a comparative analysis of three common quantification methods: external standard calibration, a structural analog internal standard, and a stable isotope-labeled internal standard.
The Challenge of Matrix Effects
One of the most significant hurdles in bioanalysis is the "matrix effect," where co-eluting endogenous components in a biological sample (like plasma or urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. This leads to inaccurate and imprecise measurements.[1]
An external calibration method, which relies on a calibration curve generated from standards prepared in a clean solvent, fails to account for these matrix-induced variations in individual samples. This can result in a significant underestimation or overestimation of the true analyte concentration. In some studies, external calibration has been shown to produce results that are 18-38% lower than the certified value due to matrix suppression effects.
While a structural analog internal standard can offer some degree of correction, its differing chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. It has been demonstrated that the matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more if they do not co-elute perfectly.[2]
A SIL-IS, due to its identical chemical nature, co-elutes with the analyte and experiences the same degree of matrix effects. This allows for a highly effective normalization of the analyte signal, leading to significantly more accurate and reliable results.[3]
Experimental Data: A Case Study with Depsipeptide Kahalalide F
A study comparing the performance of a structural analog internal standard versus a SIL-internal standard for the quantitative analysis of the depsipeptide kahalalide F in a biological matrix provides compelling evidence. The results, summarized in the table below, clearly demonstrate the improved accuracy and precision afforded by the SIL-IS.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| Stable Isotope-Labeled | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |
| Table 1: Comparison of bias and precision between a structural analog and a stable isotope-labeled internal standard for the analysis of kahalalide F. The use of the SIL internal standard resulted in a mean bias that was not significantly different from the true value, and a statistically significant improvement in precision (lower variance, p=0.02).[4] |
Experimental Protocols: A Practical Guide
To provide a clear understanding of how these methods are implemented, the following section details a generalized experimental protocol for the quantification of a therapeutic drug, lapatinib, in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Methodology for Lapatinib Quantification in Human Plasma using SIL-IS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (lapatinib-¹³C₂,¹⁵N-d₄ in methanol).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 50 µL of 0.1 M NaOH and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to facilitate the extraction of lapatinib and the SIL-IS into the organic layer.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Lapatinib: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 581.2 → 365.1).
-
Lapatinib-¹³C₂,¹⁵N-d₄ (SIL-IS): Monitor the transition of its precursor ion to a specific product ion (e.g., m/z 588.2 → 365.1).
-
-
3. Quantification:
-
The concentration of lapatinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the SIL-IS and comparing it to a calibration curve constructed using standards of known concentrations prepared in the same biological matrix.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the analytical workflow and the logical justification for using a stable isotope-labeled internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of Tropicamide-d3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Tropicamide-d3, a deuterated form of the muscarinic acetylcholine receptor antagonist Tropicamide, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of Tropicamide
Key Hazard Information for Tropicamide:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity (Oral) |
| Harmful in contact with skin | Acute toxicity (Dermal) |
| Harmful if inhaled | Acute toxicity (Inhal.) |
| Causes serious eye irritation | Eye Irritant |
| Causes skin irritation | Skin Irritant |
| May cause respiratory irritation | Respiratory Irritant |
| May cause an allergic skin reaction | Skin Sensitizer |
This data is based on the hazard classifications for Tropicamide and should be considered applicable to this compound in the absence of specific data for the deuterated compound.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial handling to final removal by a licensed waste management service.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Lab coat
-
Gloves (chemically resistant)
-
Dust respirator if handling powder form
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing boats and filter paper, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
3. Labeling: Properly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for hazardous waste storage.
5. Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with regulations set by agencies such as the Environmental Protection Agency (EPA).[3][4][5] The primary method for the disposal of many pharmaceutical wastes is incineration at a permitted facility.[4][5]
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical and chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[3][5] It is imperative that all laboratory personnel handling hazardous waste are trained on these regulations and their institution's specific waste management policies.[4]
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
